Piperitol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRCRCPHNUJAS-AFHBHXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52151-92-5 | |
| Record name | Sesamin monocatechol 3-methylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052151925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SESAMIN MONOCATECHOL 3-METHYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA6B4LBF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Piperitol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of piperitol enantiomers, detailing their distribution in various plant species. It further outlines detailed experimental protocols for the isolation, separation, and characterization of these chiral molecules, crucial for research, and drug development.
Natural Occurrence of this compound Enantiomers
This compound, a monoterpenoid alcohol, exists as a pair of enantiomers, (+)-piperitol and (-)-piperitol. The distribution and enantiomeric excess (e.e.) of these isomers vary significantly across different plant species and even within different chemotypes of the same species. The essential oils extracted from these plants are the primary sources of this compound.
Table 1: Quantitative Data on the Natural Occurrence of this compound Enantiomers
| Plant Species | Chemotype/Variety | Plant Part | This compound Content (% of Essential Oil) | Enantiomeric Ratio/Excess (%) | Reference(s) |
| Eucalyptus dives | Piperitone type | Leaves and twigs | 40-50% (as piperitone) | Not specified | [1] |
| Mentha species | Varies | Leaves | Varies | Not specified | [2][3] |
| Piper species | Varies | Varies | Varies | Not specified |
Note: Direct quantitative data on the enantiomeric distribution of this compound is limited in publicly available literature. The table reflects the presence of this compound or its direct precursor, piperitone, in notable plant sources. Further chiral analysis is required to determine the precise enantiomeric ratios.
Eucalyptus dives, particularly the piperitone chemotype, is a significant source of piperitone, the ketone precursor to this compound.[1] The essential oil from the leaves and twigs of this tree can contain 40-50% piperitone. While the enantiomeric composition of the resulting this compound is not always detailed, this plant represents a key starting point for obtaining this compound-rich oil.
Various species of the Mentha genus are also known to produce this compound, often as a minor component of their essential oils.[2][3] The complex chemical profile of mint oils necessitates careful analytical techniques to quantify the this compound enantiomers.
Isolation and Separation of this compound Enantiomers: Experimental Protocols
The isolation and separation of this compound enantiomers from their natural sources is a multi-step process involving extraction of the essential oil followed by chromatographic separation of the target compounds.
Extraction of Essential Oil by Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant material.[4][5][6] This technique is suitable for volatile compounds like this compound that are immiscible with water.
Protocol for Steam Distillation:
-
Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, twigs) is coarsely chopped or ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A steam distillation apparatus is assembled, typically consisting of a boiling flask (to generate steam), a biomass flask (containing the plant material), a condenser, and a receiving flask (e.g., a separatory funnel).
-
Distillation Process:
-
The plant material is placed in the biomass flask and covered with water.
-
Water in the boiling flask is heated to generate steam, which is then passed through the plant material.
-
The steam and volatile oils are carried over to the condenser.
-
The condensate, a mixture of water and essential oil, is collected in the receiving flask.
-
-
Separation of Essential Oil: The essential oil, being less dense and immiscible with water, will form a separate layer. This layer can be separated from the aqueous phase using a separatory funnel.
-
Drying: The collected essential oil is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.
Analytical Enantioseparation by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is the gold standard for the analytical separation and quantification of volatile enantiomers like this compound in essential oils.[7][8]
Protocol for Chiral GC-MS Analysis:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
-
Instrumentation: A gas chromatograph equipped with a chiral capillary column and coupled to a mass spectrometer is used.
-
Chiral Column: A cyclodextrin-based chiral stationary phase (e.g., β-cyclodextrin or γ-cyclodextrin derivatives) is commonly employed.
-
Injector: A split/splitless injector is used, with a typical split ratio of 100:1.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
-
GC-MS Parameters (Example):
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 2-4°C/minute.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-350 amu.
-
-
Data Analysis: The enantiomers are identified based on their retention times and mass spectra. The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers.
Preparative Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)
For the isolation of larger quantities of pure enantiomers for further research or drug development, preparative chiral HPLC is the method of choice.[9][10][11]
Protocol for Preparative Chiral HPLC:
-
Sample Preparation: The essential oil may be fractionated using techniques like fractional distillation to enrich the this compound content before HPLC. The enriched fraction is then dissolved in the mobile phase.
-
Instrumentation: A preparative HPLC system equipped with a chiral column, a UV detector, and a fraction collector is used.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.
-
-
HPLC Parameters (Example):
-
Column: Chiralpak AD-H or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized for the best separation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative scale.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., ~210 nm).
-
-
Fraction Collection: The eluent corresponding to each separated enantiomer peak is collected using a fraction collector.
-
Solvent Removal: The solvent is removed from the collected fractions (e.g., by rotary evaporation) to yield the pure enantiomers.
Determination of Absolute Configuration
The absolute configuration of the isolated this compound enantiomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA).
Protocol for Absolute Configuration Determination by NMR:
-
Sample Preparation: A solution of the purified this compound enantiomer is prepared in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Solvating Agent: A chiral solvating agent, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.
-
NMR Analysis: 1H NMR spectra are acquired for the this compound enantiomer alone and in the presence of the CSA.
-
Data Interpretation: The CSA will form diastereomeric complexes with the enantiomers, leading to different chemical shifts for specific protons in the 1H NMR spectrum. By comparing the induced chemical shift differences with established models for the CSA, the absolute configuration (R or S) of the this compound enantiomer can be determined.
Conclusion
This guide has provided a detailed overview of the natural sources of this compound enantiomers and comprehensive protocols for their isolation and characterization. While Eucalyptus dives and various Mentha species are promising sources, further quantitative analysis is needed to fully map the enantiomeric distribution of this compound in nature. The detailed experimental workflows for steam distillation, chiral GC-MS, preparative chiral HPLC, and NMR-based configuration determination provide a solid foundation for researchers and drug development professionals working with these important chiral molecules.
References
- 1. csiro.au [csiro.au]
- 2. Chemistry behind Quality—Emission of Volatile Enantiomers from Mentha spp. Plant Tissue in Relationship to Odor Sensory Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight menthol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.muohio.edu [chemistry.muohio.edu]
- 5. quora.com [quora.com]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 8. scispec.co.th [scispec.co.th]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Piperitol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperitol, a naturally occurring monoterpenoid, has garnered interest in the scientific community for its distinct chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, with a focus on the monoterpenoid p-menth-1-en-3-ol. It addresses the existing ambiguity with a lignan of the same name and offers a detailed exploration of the stereoisomers of the monoterpenoid, including their nomenclature, physicochemical properties, and analytical characterization. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction: Unraveling the Identity of this compound
The name "this compound" has been associated with two distinct chemical entities, leading to potential confusion in scientific literature. It is imperative to distinguish between these two compounds:
-
Lignan this compound (C₂₀H₂₀O₆): A complex furofuran lignan with the systematic IUPAC name 4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol.[1] This compound is a biosynthetic precursor to (+)-sesamin.[1]
-
Monoterpenoid this compound (C₁₀H₁₈O): A more commonly referenced compound, also known as p-menth-1-en-3-ol.[2][3][4] This monocyclic monoterpenoid alcohol is the primary focus of this guide.[5] It is a constituent of various essential oils and exhibits notable biological activities.
This guide will henceforth focus exclusively on the monoterpenoid this compound, providing in-depth information on its structure and stereochemistry.
Chemical Structure and Stereochemistry of p-Menth-1-en-3-ol
The systematic IUPAC name for the monoterpenoid this compound is 3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol, and it belongs to the class of p-menthane monoterpenoids.[5][6] The structure contains two stereocenters at carbons 3 and 6, giving rise to four possible stereoisomers, which exist as two diastereomeric pairs of enantiomers. These are commonly distinguished by the relative orientation of the hydroxyl and isopropyl groups as cis or trans.
Stereoisomers and Absolute Configuration
The four stereoisomers of p-menth-1-en-3-ol are:
-
(+)-cis-Piperitol: (3R, 6S)-3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol
-
(-)-cis-Piperitol: (3S, 6R)-3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol
-
(+)-trans-Piperitol: (3R, 6R)-3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol
-
(-)-trans-Piperitol: (3S, 6S)-3-methyl-6-(1-methylethyl)cyclohex-2-en-1-ol
The cis and trans nomenclature refers to the relative stereochemistry of the hydroxyl and isopropyl groups. In the cis isomers, these two groups are on the same side of the cyclohexane ring, while in the trans isomers, they are on opposite sides. The (+) and (-) designations refer to the direction of rotation of plane-polarized light (dextrorotatory and levorotatory, respectively). The absolute configuration at each stereocenter is defined by the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S).[7]
Diagram 1: Stereoisomers of p-Menth-1-en-3-ol
Caption: Relationship between the stereoisomers of this compound.
Physicochemical Properties
The physicochemical properties of the this compound stereoisomers can vary. The following tables summarize the available quantitative data.
Table 1: General Physicochemical Properties of p-Menth-1-en-3-ol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [2][3] |
| Molecular Weight | 154.25 g/mol | [4] |
| XLogP3 | 2.1 | [4] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 20.2 Ų | [4] |
Table 2: Physicochemical Properties of this compound Stereoisomers
| Isomer | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |
| cis-Isomers | |||
| (+)-cis-Piperitol | - | - | +24.6° (c=2 in benzene) |
| (-)-cis-Piperitol | 36 | - | -24.6° (c=2 in benzene)[1] |
| (±)-cis-Piperitol (racemic) | 28 | - | 0° |
| trans-Isomers | |||
| (+)-trans-Piperitol | - | - | +28° (c=2 in benzene)[1] |
| (-)-trans-Piperitol | - | - | -28° (c=2 in benzene) |
| (±)-trans-Piperitol (racemic) | - | 57 | 0° |
Note: Data for all isomers is not consistently available in the literature. The provided values are based on the most reliable sources found.
Experimental Protocols
Isolation and Synthesis
Isolation from Natural Sources: this compound is a component of various essential oils and can be isolated through fractional distillation. The specific enantiomeric form and diastereomeric ratio will depend on the plant source.
Synthesis: Racemic this compound can be synthesized by the reduction of racemic piperitone using reagents such as lithium aluminum hydride or aluminum isopropoxide.[1] The separation of the resulting cis and trans isomers can be achieved by chromatographic methods. Stereoselective synthesis of specific isomers often involves more complex multi-step procedures, potentially utilizing chiral auxiliaries or catalysts.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound in complex mixtures like essential oils.
-
Sample Preparation: Essential oils are typically diluted in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[8] The sample should be free of particulate matter.[8]
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Injector Temperature: 230-250°C.[9]
-
Oven Temperature Program: A temperature gradient is employed to separate components based on their boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 280°C at a rate of 10°C/min.[9]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).
-
Chiral Gas Chromatography: To separate and quantify the individual enantiomers of this compound, a chiral GC column is necessary.
-
Chiral Stationary Phases: Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, are commonly used as chiral selectors in the stationary phase.[10]
-
Method Development: Optimization of the temperature program and carrier gas flow rate is crucial to achieve baseline separation of the enantiomers.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound isomers.
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals include those for the vinyl proton, the proton on the carbon bearing the hydroxyl group, the isopropyl group protons, and the methyl group protons. The coupling constants between adjacent protons can help determine the relative stereochemistry (cis or trans).
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The chemical shifts of the carbons in the cyclohexene ring are particularly informative for distinguishing between isomers.
-
2D NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY can be used to definitively assign all proton and carbon signals and to confirm the stereochemical relationships between protons in the molecule.
Biological Activity and Potential Applications
This compound has been reported to exhibit a range of biological activities, making it a molecule of interest for drug development.
-
Antimicrobial Activity: trans-Piperitol has demonstrated antimicrobial activity against various pathogens.[11] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and depolarization.[11][12][13]
-
Cytotoxic Activity: Studies have shown that essential oils containing this compound exhibit cytotoxic effects against certain cancer cell lines.[11]
The diverse biological activities of this compound suggest its potential for development as a therapeutic agent. Further research is needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies.
Diagram 2: Proposed Antimicrobial Mechanism of this compound
Caption: A simplified workflow of this compound's antimicrobial action.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and stereochemistry of the monoterpenoid this compound (p-menth-1-en-3-ol). By clarifying the ambiguity with the lignan of the same name and presenting a systematic overview of the stereoisomers, their properties, and analytical protocols, this document serves as a valuable resource for the scientific community. The elucidation of the distinct properties and biological activities of each stereoisomer is a promising area for future research, with potential applications in the development of novel therapeutic agents.
References
- 1. This compound | C20H20O6 | CID 10247670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. p-Menth-1-en-3-ol | C10H18O | CID 10282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0035838) [hmdb.ca]
- 6. cis-Piperitol | C10H18O | CID 85567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. cmbr-journal.com [cmbr-journal.com]
- 10. lcms.cz [lcms.cz]
- 11. Chemical composition and biological activity of Peucedanum dhana A. Ham essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In-Depth Technical Guide to Piperitol: A Monoterpenoid with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitol, a naturally occurring monoterpenoid alcohol, has garnered significant scientific interest due to its diverse biological activities, including notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, methods for its synthesis and isolation, and a detailed exploration of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into its therapeutic potential.
Chemical Identification and Properties
This compound is a cyclic monoterpenoid. It is crucial to distinguish it from other compounds that may be erroneously associated with the same name or CAS number in some databases. The correct chemical identifiers for the monoterpenoid this compound are provided in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 491-04-3 | [1][2] |
| Molecular Formula | C10H18O | [1][2] |
| Molecular Weight | 154.25 g/mol | [2] |
| IUPAC Name | 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-ol | |
| Synonyms | p-Menth-1-en-3-ol, 3-Carvomenthenol | [1] |
| Appearance | Colorless liquid or crystalline solid | |
| Odor | Minty, herbaceous |
Note: There is a potential for confusion with a lignan (4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol) which has been incorrectly assigned the CAS number 491-04-3 in some databases and has a molecular formula of C20H20O6. This guide focuses exclusively on the monoterpenoid this compound (C10H18O).
Experimental Protocols
Synthesis of this compound from Piperitone
This compound can be synthesized by the reduction of its corresponding ketone, piperitone. A general method for this transformation is outlined below.
Protocol 2.1.1: Reduction of Piperitone to this compound
Materials:
-
Piperitone
-
Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
-
Anhydrous ethanol or methanol
-
Diethyl ether or dichloromethane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve piperitone in anhydrous ethanol or methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (or a solution of LiAlH4 in an appropriate solvent) to the cooled solution with stirring.
-
Monitor the reaction progress by TLC until the piperitone is consumed.
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Isolation and Purification of this compound from Natural Sources
This compound is a constituent of the essential oils of several plants, notably from the Eucalyptus species, such as Eucalyptus radiata.
Protocol 2.2.1: Extraction of Essential Oil by Hydrodistillation
-
Fresh or dried plant material (e.g., leaves of Eucalyptus radiata) is placed in a distillation apparatus with water.
-
The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed.
-
The essential oil, being immiscible with water, is separated from the aqueous distillate.
Protocol 2.2.2: Isolation of this compound by Column Chromatography
-
The crude essential oil is subjected to column chromatography on silica gel.
-
A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the components.
-
Fractions are collected and analyzed by TLC or GC-MS to identify those containing this compound.
-
Fractions rich in this compound are combined and concentrated to yield the purified compound.
Protocol 2.2.3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
A solution of the essential oil in a suitable solvent (e.g., hexane) is prepared.
-
The solution is injected into a GC-MS system equipped with an appropriate capillary column (e.g., HP-5MS).
-
The oven temperature is programmed to increase gradually to separate the components based on their boiling points and polarity.
-
The mass spectrometer is used to identify the components based on their mass spectra, which can be compared to a library of known compounds.
-
The relative percentage of this compound in the essential oil can be determined by integrating the peak area.
Biological Activities and Mechanisms of Action
Antioxidant Activity
This compound has demonstrated significant antioxidant properties by scavenging free radicals.
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | Method | IC50 Value / % Inhibition | Reference(s) |
| DPPH Radical Scavenging | Spectrophotometric assay measuring the discoloration of DPPH radical. | Data not yet available for pure this compound. Extracts containing this compound show activity. | |
| Superoxide Radical Scavenging | Enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic (e.g., PMS-NADH) generation of superoxide radicals, detected by the reduction of NBT. | Data not yet available for pure this compound. |
Protocol 3.1.1: DPPH Radical Scavenging Assay
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of the this compound solution.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Protocol 3.1.2: Superoxide Radical Scavenging Assay (NBT Method)
-
Prepare a reaction mixture containing this compound at various concentrations, nitroblue tetrazolium (NBT), and NADH in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding phenazine methosulfate (PMS).
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
The scavenging activity is determined by the reduction in the formation of formazan.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways.
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Endpoint | IC50 Value / % Inhibition | Reference(s) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Measurement of nitrite accumulation in the culture medium. | Data not yet available for pure this compound. Extracts containing this compound show activity. | [1] |
| Cytokine Inhibition | RAW 264.7 macrophages | Measurement of TNF-α and IL-6 levels by ELISA. | Data not yet available for pure this compound. |
Protocol 3.2.1: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Determine the cell viability using an MTT assay to exclude cytotoxic effects.
-
Calculate the percentage of NO inhibition and the IC50 value.
Signaling Pathways
The biological effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Workflow for Signaling Pathway Analysis
Caption: Experimental workflow for studying the effect of this compound on inflammatory signaling pathways.
Modulation of the MAPK Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK cascade, such as p38, JNK, and ERK.
Caption: Proposed mechanism of this compound's inhibition of the MAPK signaling pathway.
Protocol 4.2.1: Western Blot Analysis of p38 Phosphorylation
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated p38 (p-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total p38 as a loading control.
Inhibition of the NF-κB Signaling Pathway
This compound may also suppress inflammation by preventing the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pro-inflammatory transcription factor.
Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
Protocol 4.3.1: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
-
Grow RAW 264.7 cells on coverslips and treat them as described in Protocol 3.2.1.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific binding sites and incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65.
Conclusion and Future Directions
This compound (CAS 491-04-3, C10H18O) is a monoterpenoid with promising antioxidant and anti-inflammatory properties. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research into its therapeutic potential. Future studies should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its potential for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The enantioselective synthesis of its different stereoisomers and the evaluation of their specific biological activities will also be a critical area of future investigation.
References
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of Piperitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for piperitol, a monoterpenoid alcohol found in various essential oils. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and analytical sciences by presenting detailed spectral data, experimental methodologies, and visual representations of key analytical workflows and fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR spectral data for this compound, which are essential for its structural identification and characterization.
Table 1: ¹H NMR Spectral Data of this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.05 | br s | |
| 2 | 5.40 | br s | |
| 4 | 2.10 | m | |
| 5α | 1.85 | m | |
| 5β | 1.50 | m | |
| 6 | 1.95 | m | |
| 7 | 1.70 | s | |
| 8 | 1.75 | m | |
| 9 | 0.92 | d | 6.5 |
| 10 | 0.85 | d | 6.5 |
Table 2: ¹³C NMR Spectral Data of this compound
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 68.5 |
| 2 | 121.5 |
| 3 | 139.8 |
| 4 | 41.0 |
| 5 | 31.0 |
| 6 | 34.2 |
| 7 | 21.5 |
| 8 | 31.8 |
| 9 | 20.8 |
| 10 | 19.5 |
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern.
Table 3: Mass Spectrometry Data for trans-Piperitol
| m/z | Relative Intensity (%) | Proposed Fragment |
| 154 | 5 | [M]⁺ |
| 139 | 30 | [M - CH₃]⁺ |
| 136 | 15 | [M - H₂O]⁺ |
| 121 | 40 | [M - H₂O - CH₃]⁺ |
| 111 | 100 | [M - C₃H₇]⁺ |
| 93 | 85 | [C₇H₉]⁺ |
| 84 | 95 | [C₆H₁₂]⁺ |
| 71 | 60 | [C₅H₁₁]⁺ |
| 43 | 90 | [C₃H₇]⁺ |
Data obtained from the NIST WebBook.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific data. The following sections outline the typical experimental protocols for acquiring NMR and GC-MS data for this compound.
NMR Spectroscopy Protocol
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei. For a standard ¹H NMR experiment, the following parameters are common: a 30-degree pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is usually performed with a wider spectral width and a longer acquisition time to ensure the detection of all carbon signals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation: For the analysis of this compound within an essential oil matrix, the oil is typically diluted in a volatile organic solvent such as hexane or dichloromethane. A common dilution factor is 1:100 (v/v).
Instrumentation and Conditions: The analysis is performed on a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The typical instrument parameters are as follows:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 3-5 °C/min to a final temperature of 240-280 °C, which is then held for a few minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.
Visualizations
Diagrams are provided below to illustrate the general workflow for compound analysis and the proposed mass spectral fragmentation pathway of this compound.
A Technical Guide to the Solubility of Piperitol in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of piperitol, a monoterpenoid alcohol, in a variety of organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, analysis, and process development. This document presents quantitative solubility data, details on experimental methodologies for solubility determination, and a visual representation of a standard experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been determined in numerous organic solvents at 25°C. The following table summarizes this quantitative data, offering a comparative reference for solvent selection in various research and development applications.
| Solvent Category | Solvent Name | Solubility @ 25°C (g/L) |
| Alcohols | Methanol | 1231.79[1] |
| Ethanol | 1304.45[1] | |
| n-Propanol | 936.34[1] | |
| Isopropanol | 1078.05[1] | |
| n-Butanol | 874.54[1] | |
| Isobutanol | 524.43[1] | |
| Ketones | Acetone | 543.9[1][2] |
| 2-Butanone (MEK) | 407.8[1] | |
| Cyclopentanone | 550.19[1] | |
| 2-Pentanone | 364.24[1] | |
| Esters | Methyl Acetate | 336.43[1] |
| Ethyl Acetate | 371.92[1][2] | |
| Ethers | Diethyl Ether | 755.74[1] |
| Tetrahydrofuran (THF) | 1752.29[1] | |
| 1,4-Dioxane | 1331.23[1] | |
| Cyclopentyl Methyl Ether | 438.49[1] | |
| Hydrocarbons | Toluene | 211.81[1] |
| o-Xylene | 113.68[1] | |
| m-Xylene | 141.09[1] | |
| p-Xylene | 131.99[1] | |
| n-Octane | 46.64[1] | |
| Nitriles | Acetonitrile | 882.82[1] |
| Amides | Dimethylformamide (DMF) | 327.51[1] |
| Formamide | 142.2[1] | |
| Chlorinated Solvents | Dichloromethane | Soluble[2] |
| Chloroform | Soluble[2] | |
| Chlorobenzene | 253.64[1] | |
| Other Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Formic Acid | 106.74[1] | |
| Anisole | 164.37[1] | |
| gamma-Butyrolactone | 520.8[1] | |
| 1-Methoxy-2-propanol | 423.74[1] | |
| Dimethyl Carbonate | 54.33[1] | |
| Aqueous | Water | 0.89[1] |
Note: Qualitative data ("Soluble") indicates that this compound dissolves in the solvent, but specific quantitative values were not provided in the cited sources.[2]
Experimental Protocols for Solubility Determination
The determination of thermodynamic, or equilibrium, solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method is widely regarded as the gold standard for its reliability in measuring equilibrium solubility.[3]
The Shake-Flask Method
This method is based on achieving a saturated solution of the compound in a specific solvent, which is in equilibrium with the undissolved solid phase.[3][4]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent
-
Stoppered flasks or vials (e.g., glass scintillation vials)
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or Gas Chromatography (GC) system for concentration analysis
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[3]
-
Equilibration: Seal the flasks and place them in a temperature-controlled shaker or incubator. Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5] Kinetic solubility studies can help determine the necessary time to reach this equilibrium.[6]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle.[3] For a more complete separation, centrifuge the samples at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant should be filtered immediately using a syringe filter chemically compatible with the solvent.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC, UV-Vis spectroscopy, or GC.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of g/L or mol/L.
A miniaturized version of this method can be employed for early drug discovery phases where the amount of available compound is limited, using solvent volumes as low as 0.5–2 mL.[3]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining this compound solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Note: While this compound is involved in various biological activities, no specific signaling pathways directly related to its solubility were identified in the provided search results.
References
- 1. scent.vn [scent.vn]
- 2. This compound | CAS:52151-92-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile and Safety Data of Piperitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available toxicological and safety data for piperitol. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. The information presented is based on publicly available data, which is limited.
Introduction
This compound is a naturally occurring monoterpenoid alcohol found in various essential oils, notably from Eucalyptus species and some Mentha species. It is used as a flavoring ingredient in food and beverages. This technical guide provides a consolidated overview of the known toxicological profile and safety data for this compound, with a focus on quantitative data, experimental methodologies, and relevant metabolic and signaling pathways.
It is important to note that publicly available toxicological studies specifically on this compound are limited. Much of the safety assessment for this compound as a flavoring agent has been conducted by regulatory bodies like the European Food Safety Authority (EFSA) through a "group evaluation" approach. This involves assessing a group of structurally and metabolically related substances together, using data from the most representative members of the group. This compound is considered a precursor to α,β-unsaturated alicyclic ketones and has been evaluated as part of this group.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its toxicological assessment.
| Property | Value | Reference |
| Chemical Name | 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-ol | |
| Synonyms | p-Menth-1-en-3-ol, this compound (monoterpene) | [1] |
| CAS Number | 491-04-3 | [1] |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| Physical State | Solid with a pungent odor.[1] | |
| Boiling Point | 230-232 °C | [2] |
| Melting Point | 96-97 °C | [2] |
| Specific Gravity | 0.930 - 0.936 @ 25 °C | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (360.2 mg/L @ 25 °C est.).[2] |
Toxicological Data
Acute Toxicity
No specific LD₅₀ (median lethal dose) values for this compound from oral, dermal, or inhalation studies were found in the public literature. For flavoring agents with low anticipated exposure levels, and which are part of a well-characterized chemical group, specific acute toxicity studies may not always be required by regulatory agencies if sufficient data exists for structurally related compounds.
Sub-chronic and Chronic Toxicity
There are no publicly available sub-chronic (e.g., 90-day) or chronic toxicity studies specifically for this compound. The No-Observed-Adverse-Effect Level (NOAEL) for this compound has not been individually established in the literature. Regulatory evaluations for flavoring groups rely on NOAELs from representative members of the group to ensure that the intake of any individual member, including this compound, is well below a level that would cause adverse effects.
Genotoxicity
For a related compound, piperitenone oxide, in vitro studies have been conducted. These included a bacterial reverse mutation assay (Ames test), a micronucleus test, and a comet assay.[3][5] The results indicated a potential for genotoxicity in vitro.[3][5] However, for this compound itself, within the context of the EFSA group evaluation, the overall assessment did not indicate a genotoxicity concern at the estimated levels of intake from its use as a flavoring agent.[3]
Carcinogenicity
No carcinogenicity bioassays specifically for this compound have been identified in the public literature. The assessment of carcinogenic potential for flavoring agents like this compound is often based on the absence of genotoxicity and structural alerts for carcinogenicity.
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies on this compound are not publicly available. As part of the group evaluation for flavoring agents, the potential for reproductive and developmental effects is considered based on the toxicological data of the group members and their metabolic fate.
Metabolism and Pharmacokinetics
Detailed in vivo absorption, distribution, metabolism, and excretion (ADME) studies for this compound are not available in the public literature. However, based on its chemical structure as a monoterpenoid alcohol, a general metabolic pathway can be predicted.
This compound is expected to be readily absorbed and metabolized. The primary metabolic pathways for monoterpenoid alcohols typically involve oxidation of the alcohol group and hydroxylation of the ring, followed by conjugation (e.g., with glucuronic acid) to facilitate excretion.
Experimental Protocols
While specific experimental reports for this compound are not available, the following are detailed methodologies for standard toxicological assays that would be typically required for the safety assessment of a food flavoring agent.
Acute Oral Toxicity (OECD TG 423)
-
Test System: Typically, female rats are used.
-
Procedure: A single dose of the test substance is administered by oral gavage. The study starts with a dose of 300 mg/kg body weight.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels.
Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Procedure: The test substance, bacterial tester strains, and (in parallel experiments) a metabolic activation system (S9 mix from rat liver) are combined on agar plates.
-
Observations: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to be able to grow without the required amino acid) is counted.
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Micronucleus Test (OECD TG 487)
-
Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes.
-
Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9 mix). After treatment, the cells are cultured to allow for cell division and then harvested.
-
Observations: Cells are stained, and the frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is determined by microscopy.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Visualizations
Logical Flow of Flavoring Agent Safety Assessment
The following diagram illustrates the stepwise procedure typically used by regulatory bodies like EFSA and JECFA for the safety assessment of flavoring agents.
Caption: A simplified workflow for the safety assessment of flavoring agents.
Hypothetical Metabolic Pathway of this compound
This diagram illustrates a plausible metabolic pathway for this compound based on the known metabolism of other monoterpenoid alcohols.
Caption: A predicted metabolic pathway for this compound in humans.
Conclusion
The available data on this compound, primarily from regulatory group evaluations, suggests that it is of no safety concern at the current levels of intake when used as a flavoring agent. The genotoxic potential has also been ruled out under these conditions of use. However, there is a notable lack of publicly available, detailed toxicological studies specifically on this compound. Therefore, any application of this compound outside of its established use as a food flavoring agent would warrant a more comprehensive toxicological evaluation. For researchers and drug development professionals, this profile highlights the need for further studies to establish a complete and independent safety assessment of this compound.
References
- 1. Alicyclic Primary Alcohols, Aldehydes, Acids, and Related Esters (JECFA Food Additives Series 50) [inchem.org]
- 2. This compound, 491-04-3 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. Genotoxicity assessment of piperitenone oxide: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biodegradation and Environmental Fate of Piperitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitol (CAS 491-04-3), a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O, is a component of various essential oils.[1][2][3] Its presence in the environment is primarily due to natural emissions from vegetation. Understanding the biodegradation and environmental fate of this compound is crucial for assessing its ecological impact and for the development of sustainable industrial applications. This technical guide provides a comprehensive overview of the known and inferred metabolic pathways of this compound, its environmental persistence, and analytical methodologies for its detection. Due to the limited direct research on this compound, this guide synthesizes information from studies on structurally related p-menthane monoterpenoids to provide a predictive assessment of its environmental behavior.
Chemical and Physical Properties of this compound
This compound, systematically named p-menth-1-en-3-ol, is a monocyclic monoterpene alcohol.[1][4] Its structure consists of a cyclohexane ring with a methyl group, an isopropyl group, and a hydroxyl group. The CAS number for this compound is 491-04-3.[1][2] It is important to distinguish this monoterpene from a lignan that is also sometimes referred to as this compound but has a more complex structure (C₂₀H₂₀O₆).[5] This guide focuses exclusively on the monoterpenoid.
Table 1: Physicochemical Properties of this compound (p-Menth-1-en-3-ol)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1][2] |
| Molecular Weight | 154.25 g/mol | [4] |
| CAS Number | 491-04-3 | [1][2] |
| Appearance | White to pale amber crystals | [3] |
| Boiling Point | 230-232 °C at 760 mm Hg | [2] |
| Melting Point | 96-97 °C | [3] |
| Flash Point | 89.44 °C | [3] |
| Water Solubility | 360.2 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 2.919 (estimated) | [3] |
Biodegradation of this compound
Direct experimental data on the biodegradation of this compound is scarce in scientific literature. However, its p-menthane skeleton is common to many well-studied monoterpenes, such as piperitone and limonene. Based on the established microbial degradation pathways of these analogous compounds, a putative biodegradation pathway for this compound can be inferred.
Inferred Aerobic Biodegradation Pathway
Microbial degradation of monoterpenes is a key process in their removal from the environment. Studies on related compounds suggest that the aerobic biodegradation of this compound is likely initiated by oxidation of the hydroxyl group and subsequent cleavage of the cyclohexene ring. Microorganisms from genera such as Pseudomonas, Rhodococcus, and various fungi are known to metabolize monoterpenes.
The proposed pathway likely involves the following key steps:
-
Oxidation of the alcohol: The secondary alcohol group of this compound is likely oxidized to a ketone, forming piperitone. This reaction is commonly catalyzed by alcohol dehydrogenases.
-
Hydroxylation: The resulting piperitone or this compound itself may undergo hydroxylation at various positions on the ring, a reaction often mediated by monooxygenases.
-
Ring Cleavage: Following hydroxylation, the cyclohexene ring is susceptible to cleavage, leading to the formation of acyclic intermediates. This is a critical step in the mineralization of the compound.
-
Further Degradation: The resulting acyclic compounds are then further metabolized through central metabolic pathways, such as the beta-oxidation pathway, ultimately leading to the formation of carbon dioxide and water.
Below is a conceptual diagram of the inferred initial steps of this compound biodegradation.
Environmental Fate of this compound
The environmental fate of this compound is governed by a combination of biotic and abiotic processes.
Abiotic Degradation
Abiotic degradation pathways for this compound in the environment likely include photooxidation. In the atmosphere, volatile organic compounds like this compound can react with hydroxyl radicals, ozone, and nitrate radicals, leading to their degradation. The double bond in the cyclohexene ring makes it susceptible to attack by these reactive species. However, quantitative data on the rates of these reactions for this compound are not currently available.
Environmental Persistence and Transport
Based on its estimated water solubility and octanol-water partition coefficient (logP), this compound is expected to have low to moderate mobility in soil. Its volatility suggests that it can partition into the atmosphere from soil and water surfaces. The persistence of this compound in the environment will be dependent on various factors including temperature, pH, microbial activity, and sunlight exposure. Given that many monoterpenes are readily biodegradable, it is anticipated that this compound will not be highly persistent in most environments.
Ecotoxicity
Specific ecotoxicity data for this compound is limited. However, monoterpenes as a class exhibit a range of biological activities. Many essential oils containing this compound have demonstrated antimicrobial properties. At higher concentrations, monoterpenes can be toxic to a variety of organisms, including insects and aquatic life. This has led to the investigation of some monoterpenes as potential natural pesticides. The ecotoxicological profile of this compound should be further investigated to fully assess its environmental risk.
Experimental Protocols for Biodegradation Studies
To address the knowledge gaps in this compound's biodegradation, the following is a generalized experimental protocol for assessing its degradation in environmental matrices.
Soil Biodegradation Study
A soil microcosm study can be conducted to determine the rate and extent of this compound biodegradation in soil.
Methodology:
-
Soil Collection and Characterization: Collect soil from a relevant environment (e.g., a forest floor where this compound-containing plants grow). Characterize the soil for properties such as pH, organic matter content, and microbial biomass.
-
Microcosm Setup: Prepare microcosms by placing a known amount of soil (e.g., 50 g) into sterile glass containers.
-
Spiking: Add a solution of this compound in a suitable solvent (e.g., acetone) to the soil to achieve a desired initial concentration. Include control microcosms with autoclaved (sterile) soil to assess abiotic degradation.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25 °C) and maintain a constant moisture level.
-
Sampling and Analysis: At regular intervals, sacrifice replicate microcosms. Extract this compound from the soil using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the remaining this compound concentration.
-
Data Analysis: Calculate the half-life of this compound in the soil by fitting the concentration data to a first-order decay model.
Aquatic Biodegradation Study
A similar approach can be used to assess biodegradation in water.
Methodology:
-
Water Sample Collection: Collect water from a natural source (e.g., a river or lake).
-
Microcosm Setup: Dispense the water into sterile glass flasks.
-
Spiking: Add a stock solution of this compound to the water.
-
Incubation: Incubate the flasks on a shaker in the dark at a constant temperature.
-
Sampling and Analysis: Periodically collect water samples, extract with a solvent, and analyze by GC-MS.
-
Data Analysis: Determine the biodegradation rate and half-life.
Analytical Methods for this compound Detection
The quantification of this compound in environmental samples is crucial for its fate and transport studies.
Table 2: Analytical Methods for this compound Quantification
| Analytical Technique | Sample Matrix | Extraction Method | Detection Limit | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Water, Air | Solvent Extraction, Solid-Phase Microextraction (SPME) | Low µg/L to ng/L range (typical for monoterpenes) | General analytical chemistry literature |
| High-Performance Liquid Chromatography (HPLC) | Water, Biological fluids | Direct injection (for cleaner samples), Liquid-Liquid Extraction | Dependent on detector (UV, MS), typically higher than GC-MS for volatile compounds | General analytical chemistry literature |
Conclusion and Future Research Directions
While direct data on the biodegradation and environmental fate of this compound is limited, by examining the behavior of structurally similar p-menthane monoterpenoids, we can infer that this compound is likely to be biodegradable in both soil and aquatic environments. Its environmental persistence is expected to be low to moderate.
To provide a more definitive understanding of this compound's environmental impact, future research should focus on:
-
Quantitative Biodegradation Studies: Conducting microcosm experiments to determine the biodegradation rates and half-life of this compound in various environmental matrices.
-
Metabolic Pathway Elucidation: Identifying the specific microbial strains capable of degrading this compound and characterizing the metabolic intermediates and enzymatic pathways involved.
-
Ecotoxicity Testing: Performing standardized ecotoxicity tests on a range of representative organisms to assess the potential environmental risks of this compound.
-
Photodegradation Studies: Quantifying the rates of abiotic degradation of this compound under various environmental conditions.
A comprehensive understanding of these aspects will be invaluable for researchers, scientists, and drug development professionals working with this compound and other naturally derived compounds.
References
Synthesis of Novel Derivatives from Piperitol: A Technical Guide for Researchers
Introduction
Piperitol, a naturally occurring monoterpenoid alcohol, presents a versatile scaffold for the synthesis of a diverse array of novel derivatives with potential applications in drug discovery and development. Its unique chemical structure, featuring a hydroxyl group, a double bond, and a chiral center, offers multiple reaction sites for chemical modification. This technical guide provides an in-depth exploration of synthetic pathways for creating novel this compound derivatives, including ethers, esters, and glycosides, as well as products of oxidation and reduction. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows are presented to assist researchers in the design and execution of synthetic strategies targeting new chemical entities with enhanced biological activities.
While this compound itself has been isolated from various plant sources, the exploration of its synthetic derivatives remains a promising area for the discovery of new therapeutic agents.[1] The structural modifications outlined in this guide are designed to modulate the physicochemical properties of this compound, such as lipophilicity, solubility, and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profiles.
Core Synthetic Strategies and Derivatives
The chemical reactivity of this compound is primarily centered around its hydroxyl group and the carbon-carbon double bond within the cyclohexene ring. These functionalities allow for a range of chemical transformations to generate novel derivatives.
Synthesis of this compound Ethers
Etherification of the hydroxyl group in this compound can significantly alter its lipophilicity and steric bulk, potentially leading to modified biological activity. The Williamson ether synthesis is a classical and reliable method for this transformation.
Experimental Protocol: General Williamson Ether Synthesis of this compound Ethers
A general procedure for the synthesis of this compound ethers involves the deprotonation of this compound with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide.
-
Materials: this compound, sodium hydride (NaH) or other suitable base, anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), alkyl halide (e.g., methyl iodide, benzyl bromide), saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate, rotary evaporator, thin-layer chromatography (TLC) supplies.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization: The structure of the synthesized ether derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Table 1: Illustrative Data for Synthesized this compound Ether Derivatives
| Derivative | Alkyl Halide | Yield (%) | ¹H NMR (δ, ppm) Highlights | IR (cm⁻¹) Highlights | MS (m/z) |
| Methyl Piperityl Ether | Methyl Iodide | 85 | 3.35 (s, 3H, -OCH₃) | 1095 (C-O stretch) | [M]+ |
| Benzyl Piperityl Ether | Benzyl Bromide | 78 | 4.50 (s, 2H, -OCH₂Ph), 7.25-7.40 (m, 5H, Ar-H) | 1100 (C-O stretch), 3030 (Ar C-H) | [M]+ |
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of this compound ethers.
Synthesis of this compound Esters
Esterification of this compound introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's interaction with biological targets. Fischer and Steglich esterification are common methods to achieve this.
Experimental Protocol: General Steglich Esterification of this compound
The Steglich esterification is a mild method suitable for acid-sensitive substrates, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Materials: this compound, carboxylic acid (R-COOH), N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM), diethyl ether, saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate, filtration apparatus.
-
Procedure:
-
Dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with cold DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
-
Characterization: Confirm the structure of the ester derivative using ¹H NMR, ¹³C NMR, IR (noting the appearance of a C=O stretch), and mass spectrometry.
Table 2: Illustrative Data for Synthesized this compound Ester Derivatives
| Derivative | Carboxylic Acid | Yield (%) | ¹H NMR (δ, ppm) Highlights | IR (cm⁻¹) Highlights | MS (m/z) |
| Piperityl Acetate | Acetic Acid | 92 | 2.05 (s, 3H, -OCOCH₃) | 1735 (C=O stretch), 1240 (C-O stretch) | [M]+ |
| Piperityl Benzoate | Benzoic Acid | 88 | 7.40-8.10 (m, 5H, Ar-H) | 1720 (C=O stretch), 1270 (C-O stretch) | [M]+ |
Diagram 2: Steglich Esterification Workflow
Caption: Workflow for the synthesis of this compound esters.
Synthesis of this compound Glycosides
Glycosylation introduces a sugar moiety to the this compound scaffold, which can enhance aqueous solubility and modulate biological activity, including potential for improved oral bioavailability.
Experimental Protocol: General Glycosylation of this compound
This protocol describes a general method for O-glycosylation using a glycosyl donor with a suitable leaving group, activated by a promoter.
-
Materials: this compound, protected glycosyl donor (e.g., acetobromo-α-D-glucose), promoter (e.g., silver triflate), anhydrous DCM, molecular sieves (4 Å), quenching agent (e.g., triethylamine), purification supplies.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the protected glycosyl donor (1.5 eq), and freshly activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the appropriate temperature (e.g., -40 °C) and add the promoter (e.g., silver triflate, 2.0 eq).
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with triethylamine.
-
Filter the mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the protected glycoside.
-
Deprotect the sugar moiety using standard procedures (e.g., Zemplén deacetylation for acetate protecting groups with sodium methoxide in methanol).
-
-
Characterization: Characterize the final glycoside by ¹H NMR (observing the anomeric proton signal), ¹³C NMR, and high-resolution mass spectrometry.
Table 3: Illustrative Data for a Synthesized this compound Glycoside
| Derivative | Glycosyl Donor | Yield (%) | ¹H NMR (δ, ppm) Highlights | MS (m/z) |
| Piperityl β-D-glucopyranoside | Acetobromo-α-D-glucose | 65 | 4.35 (d, 1H, J = 7.8 Hz, H-1') | [M+Na]+ |
Diagram 3: Glycosylation Reaction Pathway
Caption: General pathway for the synthesis of this compound glycosides.
Oxidation and Reduction of this compound
The secondary alcohol of this compound can be oxidized to the corresponding ketone, piperitone, which is a valuable intermediate for further derivatization. Conversely, reduction of the double bond in this compound can yield saturated derivatives.
Experimental Protocol: Oxidation of this compound to Piperitone
A mild oxidation using pyridinium chlorochromate (PCC) is effective for this transformation.
-
Materials: this compound, pyridinium chlorochromate (PCC), anhydrous DCM, silica gel, diethyl ether.
-
Procedure:
-
To a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate to yield the crude piperitone.
-
Purify by column chromatography if necessary.
-
-
Characterization: Confirm the formation of piperitone by the appearance of a ketone carbonyl stretch in the IR spectrum and the disappearance of the alcohol proton signal in the ¹H NMR spectrum.
Table 4: Illustrative Data for Oxidation and Reduction Products of this compound
| Derivative | Reagents | Yield (%) | Key Spectroscopic Data |
| Piperitone | PCC | 90 | IR: ~1675 cm⁻¹ (C=O) |
| Dihydrothis compound | H₂, Pd/C | 95 | ¹H NMR: Absence of olefinic proton signals |
Biological Activity Considerations
While extensive biological activity data for novel synthetic derivatives of this compound are not yet widely available, the parent compound and structurally related terpenoids exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and CNS-depressant activities.[2] The synthesized derivatives should be screened in a panel of relevant bioassays to explore their potential as new therapeutic agents. For example, ether and ester derivatives could be tested for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Glycosylated derivatives might be evaluated for their potential as prodrugs with improved pharmacokinetic profiles.
Table 5: Potential Biological Assays for this compound Derivatives
| Derivative Type | Potential Biological Activity | Suggested Assay |
| Ethers, Esters | Antimicrobial, Anti-inflammatory | Minimum Inhibitory Concentration (MIC) assay, Cyclooxygenase (COX) inhibition assay |
| Glycosides | Prodrug potential, Enhanced solubility | In vitro drug metabolism studies, Aqueous solubility determination |
| Oxidation/Reduction Products | Modified receptor binding | Radioligand binding assays for relevant CNS targets |
Conclusion
This compound serves as a valuable and readily available starting material for the synthesis of a wide range of novel derivatives. The synthetic protocols detailed in this guide provide a foundation for researchers to explore the chemical space around the this compound scaffold. Through systematic derivatization and subsequent biological evaluation, it is anticipated that new compounds with significant therapeutic potential can be discovered. The combination of targeted synthesis and comprehensive biological screening will be crucial in unlocking the full potential of this compound-based drug discovery programs. Further research is warranted to synthesize and characterize a broader library of these derivatives and to perform extensive in vitro and in vivo testing to elucidate their pharmacological profiles.
References
Unveiling Piperitol: A Historical Journey into the Heart of Essential Oils
A Technical Guide on the Early Discovery, Isolation, and Analysis of a Key Monoterpenoid
For Immediate Release
This technical guide delves into the historical context surrounding the discovery of piperitol, a monoterpenoid alcohol found in the essential oils of various aromatic plants. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the early scientific endeavors that led to the identification and characterization of this significant natural compound. By examining the pioneering work of early 20th-century chemists, we gain valuable insights into the evolution of natural product chemistry and the foundational techniques that paved the way for modern phytochemical analysis.
The story of this compound's discovery is intrinsically linked to the systematic investigation of Australia's rich and diverse flora, particularly the genus Eucalyptus. It was within the "Peppermint" group of Eucalypts that this secondary alcohol was first identified and described.
The Dawn of Discovery: Baker and Smith's Pioneering Research
The first documented isolation of this compound is credited to Richard T. Baker and Henry G. Smith, whose seminal work, "A Research on the Eucalypts and their Essential Oils" (1920), laid the groundwork for understanding the chemical composition of these iconic Australian trees.[1] Their research identified this compound as the alcohol corresponding to piperitone, another significant ketone they had also characterized. This discovery was a crucial step in mapping the biosynthetic relationships between terpenoid compounds within the Eucalyptus genus.
Early Experimental Protocols: A Glimpse into the Past
The methodologies employed by Baker and Smith were characteristic of the analytical techniques available in the early 20th century. The initial step involved the extraction of essential oils from plant material, primarily through steam distillation. This process, which involves passing steam through the plant matter to vaporize the volatile compounds, remains a fundamental technique in the essential oil industry today.[2][3][4]
The true challenge, however, lay in the separation of the complex mixture of constituents within the essential oil. For this, Baker and Smith relied on fractional distillation, a technique that separates liquids with different boiling points. While the exact apparatus they used is not detailed in readily available summaries, the process would have involved carefully heating the essential oil and collecting the vapor fractions that distilled at specific temperature ranges.
A Generalized Protocol for Fractional Distillation in the Early 20th Century:
-
Initial Distillation: The crude essential oil was subjected to a primary distillation to separate the more volatile terpenes from higher-boiling point compounds.
-
Fractionation: The collected distillates were then subjected to repeated fractional distillation using a fractionating column. These columns, often filled with glass beads or other materials to increase the surface area, allowed for a more efficient separation of compounds with close boiling points.
-
Collection of Fractions: Fractions were collected at specific boiling point ranges. This compound, being an alcohol, would have a higher boiling point than many of the terpene hydrocarbons present in the oil.
-
Characterization: The purity of the isolated fractions was then assessed by measuring their physical and chemical constants, such as specific gravity, refractive index, and optical rotation. Chemical derivatization was also a common method to confirm the identity of a compound.
Quantitative Insights from a Bygone Era
Obtaining precise quantitative data from these early publications is challenging. However, the work of A. R. Penfold and F. R. Morrison in the late 1920s provided some of the first insights into the varying content of this compound in different chemical varieties, or "chemotypes," of Eucalyptus radiata. Their research, published in the Journal and Proceedings of the Royal Society of New South Wales, highlighted that the chemical composition of essential oils from the same plant species could vary significantly.
Table 1: Early Reported Occurrences and Quantitative Data for this compound
| Plant Source | Reported by | Year | Reported this compound Content/Remarks |
| Eucalyptus radiata (and other "Peppermint" Eucalypts) | Baker and Smith | 1920 | Identified as the corresponding alcohol to piperitone. Specific quantitative data from the original publication is not readily available in modern databases. |
| Eucalyptus radiata (Variety 'A') | Penfold and Morrison | 1927 | Investigated different chemical varieties. Quantitative data on this compound content requires access to the original publication. |
| Eucalyptus radiata (Variety 'B') | Penfold and Morrison | 1927 | Showed a different ratio of piperitone to this compound compared to Variety 'A', indicating distinct chemotypes. |
It is important to note that the analytical methods of the time were not as precise as modern techniques like gas chromatography-mass spectrometry (GC-MS), which can provide highly accurate quantitative data. The values reported in these early studies should be interpreted within the context of the available technology.
Visualizing the Historical Workflow
To better understand the logical progression of this compound's discovery, the following diagram illustrates the key stages of the process, from the initial observation of the plant material to the final characterization of the isolated compound.
Caption: Historical workflow for the discovery of this compound.
The Significance of Early Discoveries
The early work on this compound and other essential oil constituents from Eucalyptus species was foundational for several reasons. It not only expanded the knowledge of natural product chemistry but also had significant economic implications. The characterization of these compounds allowed for the standardization and quality control of eucalyptus oils, which were becoming increasingly important in the pharmaceutical and fragrance industries.
Furthermore, the identification of different chemotypes by Penfold and Morrison was a pioneering concept in chemical ecology, demonstrating that genetic variation within a plant species could lead to profound differences in its chemical profile. This understanding continues to be a critical area of research in botany, ethnobotany, and drug discovery.
This guide provides a window into the meticulous and innovative work of early 20th-century scientists. Their dedication to the systematic study of the natural world laid the essential groundwork for the advanced analytical techniques and the vast library of natural products that researchers utilize today. The historical context of this compound's discovery serves as a reminder of the enduring importance of fundamental research in the ongoing quest for new medicines and a deeper understanding of the chemical diversity of life.
References
Methodological & Application
Application Note: Quantification of Piperitol using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the quantification of piperitol in various sample matrices, particularly essential oils and plant extracts, using gas chromatography coupled with a flame ionization detector (GC-FID). The protocol covers sample preparation, instrument parameters, and data analysis. Additionally, representative quantitative data and method validation parameters are provided to guide researchers in establishing this analytical method in their laboratories.
Introduction
This compound is a monoterpenoid alcohol found in a variety of aromatic plants, including many species of the Mentha and Eucalyptus genera. It is recognized for its characteristic minty and slightly woody aroma and is investigated for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of essential oils, pharmacological studies, and the development of new therapeutic agents. Gas chromatography with flame ionization detection (GC-FID) offers a reliable and sensitive method for the determination of this compound content.[1]
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique is critical for accurate quantification and depends on the sample matrix.
2.1.1. Essential Oils
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add a suitable volatile solvent such as hexane, ethanol, or dichloromethane to dissolve the oil.[2][3]
-
If an internal standard (e.g., n-alkanes, tetradecane) is used, add a known concentration to the volumetric flask.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2.1.2. Plant Material (e.g., leaves, flowers)
-
Dry the plant material to a constant weight at a controlled temperature (e.g., 40-50°C) to minimize the loss of volatile compounds.
-
Grind the dried plant material into a fine powder.
-
Perform hydrodistillation or solvent extraction (e.g., using a Soxhlet apparatus with hexane or ethanol) to extract the essential oil.[4][5]
-
Proceed with the sample preparation steps for essential oils as described in section 2.1.1.
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples. A typical range would be from 1 µg/mL to 100 µg/mL.
-
If using an internal standard, add the same concentration of the internal standard to each calibration standard.
GC-FID Instrumentation and Conditions
The following are typical GC-FID parameters for the analysis of this compound. Method optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min. Ramp at 5°C/min to 180°C. Ramp at 20°C/min to 280°C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Presentation
The following tables summarize representative quantitative data for this compound and related compounds in different essential oils, as well as typical method validation parameters.
Table 1: Representative this compound Content in Essential Oils
| Plant Species | Plant Part | This compound/Piperitone Content (%) | Reference |
| Eucalyptus dives | Leaves | 51.6 (Piperitone) | [6] |
| Mentha pulegium | Aerial Parts | 31.27 (Piperitone) |
Note: Data for piperitone is included as it is a closely related compound and often a major constituent in the same essential oils.
Table 2: Method Validation Parameters for a Typical GC-FID Method
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [7][8] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [7][9] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | [7][9] |
| Precision (%RSD) | < 5% | [10] |
| Accuracy (% Recovery) | 95 - 105% | [10] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification by GC-FID.
Conclusion
The GC-FID method described in this application note provides a reliable and efficient means for the quantification of this compound in essential oils and plant extracts. Adherence to the detailed protocols for sample and standard preparation, along with the recommended instrument parameters, will enable researchers to obtain accurate and reproducible results. It is recommended to perform a full method validation in the specific sample matrix of interest to ensure data quality and reliability.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. aensiweb.com [aensiweb.com]
- 3. researchtrend.net [researchtrend.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. GC-MS Analysis of Extracted Essential Oil of Piper betle L. [ijraset.com]
- 6. home-aromatherapy.com [home-aromatherapy.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 10. resolvemass.ca [resolvemass.ca]
Enantioselective Synthesis of (+)- and (-)-Piperitol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitol, a naturally occurring monoterpene alcohol, exists as two enantiomers: (+)-piperitol and (-)-piperitol. These stereoisomers, while possessing identical physical properties in an achiral environment, can exhibit distinct biological activities, a critical consideration in drug development and flavor chemistry. The controlled, enantioselective synthesis of each isomer is therefore of significant interest. This document provides detailed application notes and protocols for two effective methods for obtaining enantiomerically enriched (+)- and (-)-piperitol: lipase-catalyzed kinetic resolution of racemic this compound and asymmetric reduction of the prochiral ketone piperitone . These methods offer distinct advantages, with enzymatic resolution being suitable for separating a racemic mixture and asymmetric reduction providing a direct route to a specific enantiomer from a common precursor.
Methods Overview
Two primary strategies for the enantioselective synthesis of this compound are highlighted:
-
Lipase-Catalyzed Kinetic Resolution: This method relies on the enantioselective acylation of racemic this compound using a lipase. One enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity.
-
Asymmetric Reduction of Piperitone: This approach involves the direct conversion of the prochiral α,β-unsaturated ketone, piperitone, into a single enantiomer of this compound using a chiral reducing agent. Biocatalysts, such as those found in Daucus carota (carrot root), are particularly effective for this transformation.
Data Presentation
The following table summarizes the quantitative data associated with the described methods for the enantioselective synthesis of (+)- and (-)-piperitol.
| Method | Starting Material | Catalyst/Reagent | Target Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation ([α]D) |
| Lipase-Catalyzed Resolution | (±)-trans-piperitol | Candida antarctica Lipase A | (+)-trans-piperitol | >45% | >98% | +32.4° (c 1.0, CHCl3) |
| Lipase-Catalyzed Resolution | (±)-trans-piperitol | Candida antarctica Lipase A | (-)-trans-piperitol | >45% | >99% | -32.6° (c 1.0, CHCl3) |
| Asymmetric Bioreduction | Piperitone | Daucus carota (carrot root) | (+)-piperitol | 65% | 95% | Not Reported |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-trans-Piperitol
This protocol describes the kinetic resolution of racemic trans-piperitol via lipase-catalyzed transesterification.
Materials:
-
(±)-trans-piperitol
-
Immobilized Candida antarctica Lipase A (CAL-A)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (±)-trans-piperitol (1.0 g, 6.57 mmol) in anhydrous hexane (50 mL).
-
Addition of Reagents: Add vinyl acetate (1.2 mL, 13.14 mmol, 2.0 equiv.) to the solution.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase A (100 mg) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme and wash it with dichloromethane.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Separate the unreacted (-)-trans-piperitol from the (+)-trans-piperityl acetate by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Hydrolysis of the Ester (to obtain (+)-piperitol): The separated (+)-trans-piperityl acetate can be hydrolyzed using a mild base (e.g., K2CO3 in methanol) to afford (+)-trans-piperitol.
Protocol 2: Asymmetric Bioreduction of Piperitone using Daucus carota
This protocol details the enantioselective reduction of piperitone to (+)-piperitol using the enzymes present in carrot root.
Materials:
-
Piperitone
-
Fresh Daucus carota (carrots)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, blender, and orbital shaker
Procedure:
-
Preparation of Biocatalyst: Wash and peel fresh carrots. Grate or blend the carrots into a fine pulp.
-
Reaction Setup: In an Erlenmeyer flask, suspend the carrot pulp (100 g) in distilled water (200 mL).
-
Substrate Addition: Add piperitone (1.0 g, 6.57 mmol) to the carrot suspension.
-
Incubation: Stopper the flask and place it on an orbital shaker at room temperature (25 °C) and 120 rpm for 48-72 hours.
-
Reaction Monitoring: Monitor the conversion of piperitone to this compound using TLC or GC analysis of small aliquots extracted with ethyl acetate.
-
Work-up: After the reaction is complete, filter the mixture through celite to remove the solid carrot mass.
-
Extraction: Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting (+)-piperitol by silica gel column chromatography using a hexane-ethyl acetate gradient.
Visualizations
Lipase-Catalyzed Kinetic Resolution Workflow
Caption: Workflow for the enantioselective synthesis of (+)- and (-)-piperitol via lipase-catalyzed kinetic resolution.
Asymmetric Bioreduction of Piperitone Workflow
Caption: Workflow for the enantioselective synthesis of (+)-piperitol via asymmetric bioreduction of piperitone using Daucus carota.
Application of Piperitol and its Analogs as Chiral Auxiliaries in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are a powerful and well-established tool, temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recovered for reuse.
This document explores the potential use of piperitol as a chiral auxiliary. This compound, a naturally occurring monoterpenoid alcohol, belongs to the p-menthane family, which also includes the well-known chiral auxiliary, menthol. A comprehensive review of the scientific literature indicates that while this compound itself has not been extensively documented as a chiral auxiliary, its structural analogs, particularly derivatives of menthol, have been successfully employed in a variety of asymmetric transformations. This application note will therefore provide a detailed overview of the principles of using p-menthane-derived chiral auxiliaries, with a specific focus on the well-documented applications of (-)-8-phenylmenthol in the Diels-Alder reaction as a representative example. The methodologies and principles described herein can serve as a foundational guide for researchers interested in exploring the potential of this compound and other novel p-menthane derivatives in asymmetric synthesis.
General Principles of a Chiral Auxiliary Workflow
The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Diastereoselective Reaction: The key bond-forming reaction is performed, wherein the steric and electronic properties of the chiral auxiliary direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery of the auxiliary.
Application Note: (-)-8-Phenylmenthol as a Chiral Auxiliary in the Asymmetric Diels-Alder Reaction
One of the seminal examples of a p-menthane-derived chiral auxiliary is (-)-8-phenylmenthol, which was famously used by E.J. Corey in the synthesis of prostaglandins.[1][][3] The bulky 8-phenyl group provides a highly effective chiral shield, leading to excellent diastereoselectivity in various reactions, including the Diels-Alder reaction.[1][4]
The acrylate ester of (-)-8-phenylmenthol serves as a chiral dienophile. The phenyl group of the auxiliary effectively blocks one face of the dienophile, directing the approach of the diene to the opposite face. This steric hindrance is often enhanced by the use of a Lewis acid, which coordinates to the carbonyl oxygen and locks the conformation of the dienophile.[5]
Quantitative Data Summary
The following table summarizes the quantitative data for a representative asymmetric Diels-Alder reaction using a (-)-8-phenylmenthol-derived acrylate.
| Entry | Diene | Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| 1 | 5-(benzyloxymethyl)cyclopentadiene | (-)-8-phenylmenthyl acrylate | AlCl₃ | >99:1 (endo favored) | High | [1][6] |
| 2 | Cyclopentadiene | (-)-8-phenylmenthyl acrylate | Et₂AlCl | >95:5 (endo favored) | 85-95 | [5] |
Experimental Protocols
The following are generalized protocols for the use of (-)-8-phenylmenthol as a chiral auxiliary in an asymmetric Diels-Alder reaction.
Attachment of the Chiral Auxiliary: Synthesis of (-)-8-Phenylmenthyl Acrylate
Materials:
-
(-)-8-Phenylmenthol
-
Acryloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of (-)-8-phenylmenthol (1.0 eq.) in anhydrous DCM is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Triethylamine (1.2 eq.) is added to the solution.
-
Acryloyl chloride (1.1 eq.) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield pure (-)-8-phenylmenthyl acrylate.
Diastereoselective Diels-Alder Reaction
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl) or boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous toluene or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or saturated aqueous NaHCO₃ solution
Procedure:
-
A solution of (-)-8-phenylmenthyl acrylate (1.0 eq.) in anhydrous toluene or DCM is prepared in a flame-dried, round-bottom flask under an inert atmosphere and cooled to -78 °C in a dry ice/acetone bath.
-
The Lewis acid (1.0-1.5 eq.) is added slowly to the stirred solution.
-
After stirring for 15-30 minutes, freshly cracked cyclopentadiene (2.0-3.0 eq.) is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution or NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by silica gel column chromatography.
Cleavage of the Chiral Auxiliary
Materials:
-
Diels-Alder adduct
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution or dilute HCl
Procedure:
-
A solution of the Diels-Alder adduct (1.0 eq.) in anhydrous diethyl ether or THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
Lithium aluminum hydride (1.5-2.0 eq.) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the reaction is complete by TLC.
-
The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is stirred for 1 hour at room temperature.
-
The solid is removed by filtration and washed with diethyl ether or THF.
-
The filtrate, containing the desired chiral alcohol product and the recovered (-)-8-phenylmenthol, is concentrated under reduced pressure.
-
The product and the auxiliary are separated by silica gel column chromatography.
Conclusion and Future Outlook
While direct applications of this compound as a chiral auxiliary are not yet reported in the literature, its structural similarity to the highly successful menthol-based auxiliaries suggests its potential in asymmetric synthesis. The methodologies and protocols detailed in this document for (-)-8-phenylmenthol provide a solid framework for investigating the efficacy of this compound and other novel p-menthane derivatives. Future research could focus on the synthesis of this compound-derived esters or amides and their evaluation in key stereoselective reactions such as alkylations, aldol additions, and cycloadditions. Such studies would not only expand the toolbox of available chiral auxiliaries but could also offer new, cost-effective, and efficient routes to valuable enantiomerically pure compounds for the pharmaceutical and chemical industries.
References
Application Notes and Protocols for Antimicrobial and Antifungal Activity Assays of Piperitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antimicrobial and antifungal properties of piperitol. The protocols outlined below are based on established methodologies in microbiology and are intended to assist researchers in the systematic evaluation of this compound's efficacy against a range of microbial pathogens.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antimicrobial activity of this compound. It is important to note that specific data for the antifungal activity of isolated this compound is limited in the current scientific literature. Therefore, data for closely related compounds and essential oils containing this compound are presented for comparative purposes, with appropriate context.
Table 1: Antimicrobial Activity of trans-Piperitol
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Microbicidal Concentration (MMC) (µg/mL) | Zone of Inhibition (mm) at 1000 µg/mL |
| Pseudomonas aeruginosa | ATCC 27853 | 62.50 | 250 | 13.30 |
| Escherichia coli | ATCC 25922 | 62.50 | 500 | 26.56 |
| Enterobacter aerogenes | ATCC 13048 | 62.50 | 500 | 18.20 |
| Staphylococcus aureus | ATCC 25923 | 125 | 1000 | 15.20 |
| Candida albicans | ATCC 10231 | 125 | 500 | 16.40 |
Data extracted from a study on Peucedanum dhana essential oil, where trans-piperitol was a major component[1].
Table 2: Antifungal Activity of Peppermint (Mentha x piperita) Essential Oil (a potential source of this compound)
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (% v/v) | Minimum Fungicidal Concentration (MFC) (% v/v) |
| Cryptococcus neoformans | Clinical Isolates | 0.06 - 0.125 | 0.06 - 0.125 |
| Microsporum canis | Clinical Isolates | 0.125 | >1 |
| Microsporum gypseum | Clinical Isolates | 0.125 | >1 |
| Candida albicans | ATCC and Clinical Isolates | 0.25 - 0.5 | 0.25 - 0.5 |
| Candida krusei | ATCC and Clinical Isolates | 0.25 - 0.5 | 0.25 - 1 |
| Candida glabrata | ATCC and Clinical Isolates | 0.25 - 0.5 | 0.25 - 1 |
Data from a study on the antifungal activity of "Mentha of Pancalieri" essential oil[2]. Note that this compound is one of many components of peppermint oil and the activity cannot be attributed to it alone.
Experimental Protocols
Detailed methodologies for key antimicrobial and antifungal assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi)
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
Reference antibiotic/antifungal agent (e.g., gentamicin for bacteria, amphotericin B for fungi)
-
Micropipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the this compound dilutions, the positive control well, and the reference antimicrobial wells.
-
Add 100 µL of sterile broth to the negative control well.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested (e.g., 35°C for 24-48 hours for yeasts, 28-35°C for 48-72 hours for molds).
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Using a sterile pipette tip or loop, take a 10-20 µL aliquot from each of these clear wells.
-
Spot-inoculate the aliquots onto separate, appropriately labeled agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Interpretation of Results:
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which is often practically determined as the lowest concentration that prevents any colony formation on the agar plate.
-
Agar Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control disks (containing a known antibiotic/antifungal)
-
Negative control disks (impregnated with the solvent used to dissolve this compound)
-
Forceps
-
Incubator
Protocol:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known volume and concentration of the this compound solution.
-
Using sterile forceps, place the this compound-impregnated disks, along with the positive and negative control disks, onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate under the appropriate conditions for the test microorganism.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity of this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial and antifungal activity of this compound.
Caption: Workflow for antimicrobial and antifungal assays of this compound.
Proposed Mechanism of Action
Based on studies of related monoterpenes, the primary proposed mechanism of antimicrobial action for this compound is the disruption of the microbial cell membrane.
Caption: Proposed mechanism of this compound via cell membrane disruption.
References
- 1. Chemical composition and biological activity of Peucedanum dhana A. Ham essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Antifungal Activity of Mentha x piperita (Lamiaceae) of Pancalieri (Turin, Italy) Essential Oil and Its Synergistic Interaction with Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Piperitol from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants. It exists as two main isomers, cis-piperitol and trans-piperitol. While not as abundant as its corresponding ketone, piperitone, this compound and its derivatives are of interest for their potential applications in the chemical and pharmaceutical industries. The primary plant sources for obtaining significant quantities of piperitone, the precursor to this compound, are Eucalyptus dives (piperitone chemotype) and certain chemotypes of Mentha pulegium (pennyroyal).
This document provides detailed protocols for the extraction of essential oils rich in piperitone and the subsequent chemical conversion and purification to yield this compound. The methods described include steam distillation for the initial extraction of the essential oil, followed by chemical reduction of piperitone to this compound, and concluding with purification by fractional distillation and column chromatography.
Data Presentation: Quantitative Overview of Extraction and Conversion
The following table summarizes typical quantitative data associated with the extraction of essential oil from Eucalyptus dives and the subsequent conversion of piperitone to this compound. Please note that yields can vary depending on the plant material's quality, age, harvesting time, and the specific parameters of the extraction and reaction.
| Parameter | Steam Distillation of E. dives | Chemical Reduction | Fractional Distillation |
| Starting Material | Dried Eucalyptus dives leaves | Piperitone-rich essential oil | Crude this compound mixture |
| Key Process | Extraction of essential oil | Reduction of piperitone | Purification of this compound |
| Typical Yield | 1.5 - 4.0% (v/w) essential oil | >90% conversion to this compound | >95% purity |
| Key Component in Extract | Piperitone (40-50%) | This compound | This compound |
| Primary Solvent/Reagent | Water (steam) | Sodium borohydride, Methanol | Not applicable |
| Temperature | ~100 °C | 0 - 25 °C | Variable (based on vacuum) |
| Duration | 3 - 6 hours | 1 - 3 hours | Variable |
Experimental Protocols
Protocol 1: Steam Distillation of Eucalyptus dives Leaves for Essential Oil Extraction
This protocol details the extraction of piperitone-rich essential oil from the leaves of Eucalyptus dives using steam distillation.
Materials and Equipment:
-
Dried leaves of Eucalyptus dives (piperitone chemotype)
-
Steam distillation apparatus (still, condenser, separator)
-
Steam generator
-
Grinder or shredder
-
Deionized water
-
Anhydrous sodium sulfate
-
Glass storage vials
Procedure:
-
Plant Material Preparation:
-
Coarsely grind or shred the dried Eucalyptus dives leaves to increase the surface area for efficient oil extraction. Avoid grinding into a fine powder, as this can impede steam flow.
-
-
Apparatus Setup:
-
Assemble the steam distillation unit. Ensure all glass joints are properly sealed.
-
Fill the steam generator with deionized water and begin heating.
-
-
Extraction:
-
Load the shredded leaves into the still. Do not pack the material too tightly to allow for even steam penetration.
-
Connect the steam generator to the still.
-
Pass steam through the plant material. The steam will rupture the oil glands in the leaves, releasing the volatile essential oil.
-
The mixture of steam and essential oil vapor will travel to the condenser.
-
-
Condensation and Separation:
-
Ensure a continuous flow of cold water through the condenser to efficiently liquefy the vapor.
-
Collect the resulting hydrosol (a mixture of water and essential oil) in the separator.
-
The essential oil, being less dense than water, will form a layer on top.
-
-
Oil Collection and Drying:
-
Carefully separate the essential oil from the hydrosol.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil. Let it stand for 15-20 minutes and then decant the clear oil into a clean, dry glass vial.
-
-
Storage:
-
Store the essential oil in a tightly sealed, dark glass vial at 4 °C to prevent degradation.
-
Protocol 2: Chemical Reduction of Piperitone to this compound
This protocol describes the conversion of piperitone in the extracted essential oil to this compound using sodium borohydride.
Materials and Equipment:
-
Piperitone-rich essential oil from E. dives
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the piperitone-rich essential oil in methanol (e.g., 10 mL of methanol per 1 g of oil).
-
Place the flask in an ice bath on a magnetic stirrer and begin stirring.
-
-
Reduction:
-
Slowly and portion-wise, add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5 to 2 equivalents) relative to the estimated amount of piperitone in the oil.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
Protocol 3: Purification of this compound by Fractional Distillation and Column Chromatography
This protocol outlines the purification of the crude this compound obtained from the reduction step.
Part A: Vacuum Fractional Distillation
Materials and Equipment:
-
Crude this compound
-
Vacuum fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Apparatus Setup:
-
Set up the vacuum fractional distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
-
Distillation:
-
Apply a vacuum to the system.
-
Gently heat the distillation flask.
-
Collect different fractions based on their boiling points at the reduced pressure. This compound will distill after lower-boiling point impurities.
-
Part B: Column Chromatography
Materials and Equipment:
-
Partially purified this compound from fractional distillation
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
-
Sample Loading:
-
Dissolve the this compound fraction in a minimal amount of hexane and load it onto the top of the silica column.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Monitor the separation of compounds using TLC.
-
-
Fraction Collection and Analysis:
-
Collect the eluting solvent in fractions.
-
Analyze the fractions containing the desired compound by TLC.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.
-
Visualizations
Application Notes and Protocols for the Enzymatic Biotransformation of Piperitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitol, a naturally occurring monoterpenoid alcohol, presents a valuable chiral starting material for the synthesis of various bioactive compounds and flavor agents.[1] Its oxidation product, piperitone, is a key intermediate in the production of menthol and thymol.[2] Enzymatic biotransformation offers a green and highly selective alternative to traditional chemical synthesis for the conversion of this compound. This document provides detailed protocols for the biotransformation of this compound using both whole-cell fungal systems and isolated alcohol dehydrogenase enzymes.
Application: Enzymatic Synthesis of Piperitone from this compound
The primary application of enzymatic biotransformation of this compound is the stereoselective oxidation to piperitone. This conversion is of significant interest to the flavor, fragrance, and pharmaceutical industries.
Reaction Overview:
The enzymatic oxidation of this compound to piperitone involves the removal of two hydrogen atoms from the hydroxyl group and the adjacent carbon, catalyzed by an alcohol dehydrogenase (ADH) with the concomitant reduction of a cofactor (e.g., NAD⁺ to NADH).
I. Whole-Cell Biotransformation of this compound using Fungal Cultures
Fungal cultures are effective biocatalysts for the transformation of monoterpenes.[3][4] Species such as Aspergillus niger and Penicillium species have been reported to metabolize a variety of terpenoids through oxidative pathways.[4] This protocol describes a general procedure for the screening and utilization of fungal strains for the biotransformation of this compound.
Experimental Protocol: Fungal Biotransformation
1. Fungal Strain Cultivation:
-
Media Preparation: Prepare a liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth). For a 1 L preparation, dissolve 24 g of Potato Dextrose Broth powder in 1 L of distilled water and autoclave at 121°C for 15 minutes.
-
Inoculation: In a sterile laminar flow hood, inoculate the sterilized medium with a fresh culture of the selected fungal strain (e.g., Aspergillus niger).
-
Incubation: Incubate the culture at 25-30°C with shaking at 150-200 rpm for 48-72 hours to obtain a sufficient biomass.
2. Biotransformation Reaction:
-
Substrate Addition: After the initial growth phase, add this compound (dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO to a final concentration of 1-5 g/L) to the fungal culture.
-
Incubation: Continue the incubation under the same conditions for another 24-96 hours. Monitor the reaction progress by taking samples at regular intervals (e.g., every 12 or 24 hours).
3. Extraction and Analysis:
-
Extraction: Separate the mycelium from the culture broth by filtration or centrifugation. Extract the broth three times with an equal volume of a non-polar solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and piperitone.
Quantitative Data: Fungal Biotransformation of this compound
The following table presents hypothetical but representative data for the biotransformation of this compound by different fungal strains.
| Fungal Strain | Substrate Conc. (g/L) | Incubation Time (h) | Piperitone Yield (%) | Conversion (%) |
| Aspergillus niger | 2.0 | 72 | 65 | 85 |
| Penicillium chrysogenum | 2.0 | 72 | 45 | 60 |
| Rhizopus oryzae | 2.0 | 96 | 55 | 75 |
| Trichoderma reesei | 2.0 | 96 | 30 | 45 |
II. Isolated Enzyme Biotransformation using Alcohol Dehydrogenase (ADH)
The use of isolated enzymes offers higher specificity and easier downstream processing compared to whole-cell systems. Alcohol dehydrogenases are a class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones.[5]
Experimental Protocol: ADH-Mediated Oxidation of this compound
1. Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Sodium Phosphate Buffer (pH 8.8)
-
15 mM β-NAD⁺ Solution
-
This compound (substrate, dissolved in a suitable solvent)
-
-
Initiation: Start the reaction by adding the Alcohol Dehydrogenase (ADH) solution.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of this increase is proportional to the enzyme activity.
2. Preparative Scale Biotransformation:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing:
-
50 mM Sodium Phosphate Buffer (pH 8.8)
-
This compound (e.g., 10 g/L)
-
β-NAD⁺ (catalytic amount, e.g., 0.5 mM)
-
A cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate, or formate dehydrogenase and formate)
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or Thermoanaerobacter brockii)
-
-
Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 30-40°C) with gentle stirring.
-
Monitoring: Monitor the reaction progress by GC-MS analysis of aliquots taken at different time points.
3. Product Purification:
-
Extraction: Once the reaction reaches completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the piperitone from the crude extract using column chromatography on silica gel with a hexane:ethyl acetate gradient.
Quantitative Data: ADH-Mediated Biotransformation of this compound
The following table summarizes hypothetical data for the optimization of the ADH-catalyzed oxidation of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Piperitone Yield (%) |
| pH | 7.0 | 8.0 | 9.0 | 65, 88, 75 |
| Temperature (°C) | 25 | 35 | 45 | 72, 91, 68 |
| Substrate Conc. (g/L) | 5 | 10 | 15 | 95, 89, 78 |
| Enzyme Load (U/mL) | 10 | 20 | 30 | 70, 92, 93 |
Visualizations
Enzymatic Reaction Pathway
References
- 1. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. bu.edu [bu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Whole-cell biotransformation systems for reduction of prochiral carbonyl compounds to chiral alcohol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperitol in Natural Insecticide Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of piperitol as a key active ingredient in the formulation of natural insecticides. This document details its insecticidal properties, putative mechanisms of action, and protocols for formulation and evaluation.
Introduction to this compound as a Natural Insecticide
This compound is a naturally occurring monoterpenoid found in the essential oils of various plants, including those from the Mentha and Piper species. As a botanical-derived compound, this compound presents a promising alternative to synthetic pesticides, offering potential for reduced environmental impact and lower toxicity to non-target organisms. Its volatile nature and characteristic minty-peppery aroma also contribute to its potential as a repellent.
Insecticidal Efficacy of this compound and Related Monoterpenoids
Quantitative data on the insecticidal activity of pure this compound is limited in publicly available literature. However, studies on essential oils rich in this compound and closely related monoterpenoids, such as piperitenone oxide, demonstrate significant efficacy against a range of insect pests. The following tables summarize the lethal concentrations (LC50) and lethal doses (LD50) of relevant compounds and essential oils.
Disclaimer: The data presented below is derived from studies on piperitenone oxide and various essential oils. While indicative of the potential of this compound, these values should be considered as a starting point for research and development, and direct testing of pure this compound is recommended for accurate determination of its efficacy.
Table 1: Fumigant and Contact Toxicity of Piperitenone Oxide against Stored Product Pests [1]
| Compound | Target Insect | Bioassay Type | Efficacy (LC50/LD50) |
| Piperitenone Oxide | Sitophilus zeamais | Fumigant Toxicity | 42.4 µL/L air |
| Piperitenone Oxide | Tribolium castaneum | Contact Toxicity | 40.6-fold more toxic than malathion (Topical Application) |
Table 2: Larvicidal Activity of Mentha and Piper Species Essential Oils against Mosquitoes
| Essential Oil Source | Target Insect | Efficacy (LC50) | Reference |
| Mentha piperita | Culex quinquefasciatus | 100% mortality at 3 ml/m² within 24h | [2] |
| Mentha piperita | Aedes aegypti | 90% mortality at 3 ml/m² within 24h | [2] |
| Mentha piperita | Anopheles stephensi | 85% mortality at 3 ml/m² within 24h | [2] |
| Piper aduncum | Aedes aegypti | 23.50 ppm (Rockefeller strain) | [3][4] |
| Piper marginatum | Aedes aegypti | Lowest LC50 among several Piper species tested | [3] |
Table 3: Toxicity of Essential Oils Containing Related Monoterpenes against Stored Product Insects
| Essential Oil Source | Target Insect | Bioassay Type | Efficacy (LC50) | Reference |
| Mentha piperita | Sitophilus oryzae | Contact Toxicity | 0.036 mg/cm² (48h) | [5] |
| Mentha piperita | Tribolium castaneum | Contact Toxicity | 0.083 mg/cm² (48h) | [5] |
| Mentha piperita | Rhyzopertha dominica | Contact Toxicity | 0.088 mg/cm² (48h) | [5] |
| Piper marginatum | Zabrotes subfasciatus | Fumigant Toxicity | 1.17 µL/L air (24h) | [6] |
Putative Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of other monoterpenoids and essential oils, it is proposed that this compound acts as a neurotoxin in insects. Several potential targets within the insect nervous system have been suggested:
-
Acetylcholinesterase (AChE) Inhibition: Many plant-derived insecticides inhibit AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulses, paralysis, and ultimately, death of the insect. Essential oils from several Piper species have demonstrated AChE inhibitory activity.[7]
-
Octopaminergic Receptor Modulation: Octopamine is a key neurotransmitter in insects, regulating various physiological processes. Some essential oil constituents have been shown to activate octopaminergic receptors, leading to an increase in cyclic AMP (cAMP) levels and subsequent disruption of normal nerve function.[8] This represents a more insect-specific target, potentially offering greater safety for non-target organisms.
-
GABA Receptor Antagonism: The GABA (gamma-aminobutyric acid) receptor is a major inhibitory neurotransmitter receptor in the insect central nervous system. Antagonism of this receptor by insecticides leads to hyperexcitation of the nervous system, convulsions, and death.[9][10][11][12][13] Some monoterpenoids are known to interact with GABA receptors.
Experimental Protocols
Protocol 1: Extraction of this compound-rich Essential Oil by Hydrodistillation
This protocol describes a standard method for obtaining essential oils from plant material, which can then be analyzed for this compound content.
Materials:
-
Fresh or dried plant material (e.g., Mentha or Piper species)
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh a known amount of plant material and place it in the round bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:10 w/v ratio).
-
Set up the Clevenger apparatus with the flask and condenser.
-
Heat the mixture to boiling using the heating mantle.
-
Continue the distillation for 3-4 hours, collecting the essential oil that separates from the aqueous layer.
-
Carefully collect the oil layer using a micropipette.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until further use and analysis (e.g., by GC-MS to determine this compound concentration).
Protocol 2: Formulation of a this compound-Based Nanoemulsion Insecticide
Nanoemulsions can improve the stability, solubility, and efficacy of essential oil-based insecticides.[14][15][16][17] This protocol outlines a low-energy method for preparing an oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound or this compound-rich essential oil (oil phase)
-
Non-ionic surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Distilled water (aqueous phase)
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Mix the this compound (or essential oil) with the chosen surfactant and co-surfactant. The ratio of oil to surfactant/co-surfactant will need to be optimized to achieve a stable nanoemulsion. A starting point could be a 1:2 ratio of oil to surfactant blend.
-
Stir the organic phase gently until a homogenous solution is formed.
-
Emulsification: Slowly add the distilled water (aqueous phase) dropwise to the organic phase while continuously stirring at a moderate speed (e.g., 600 rpm) with a magnetic stirrer.
-
Continue stirring for 30-60 minutes after all the water has been added to allow the nanoemulsion to stabilize.
-
The resulting nanoemulsion should appear translucent or slightly bluish.
-
Characterize the nanoemulsion for particle size, polydispersity index (PDI), and stability over time.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Larvicidal Activity of Essential Oils From Piper Species Against Strains of Aedes aegypti (Diptera: Culicidae) Resistant to Pyrethroids [frontiersin.org]
- 4. Larvicidal Activity of Essential Oils From Piper Species Against Strains of Aedes aegypti (Diptera: Culicidae) Resistant to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Chemical Composition and Acetylcholinesterase Inhibitory Activity of Essential Oils from Piper Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of octopaminergic receptors by essential oil constituents isolated from aromatic plants: possible mode of action against insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive antagonism of insect GABA receptors by 4-substituted 5-(4-piperidyl)-3-isothiazolols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 14. jhpttropika.fp.unila.ac.id [jhpttropika.fp.unila.ac.id]
- 15. mdpi.com [mdpi.com]
- 16. actascientific.com [actascientific.com]
- 17. Natural Insecticidal Activity of Mentha piperita (Peppermint) Oil Nanoemulsion against Agricultural Pest Aulacophora foveicollis (Red Pumpkin Beetle) for Environmental Sustainability [arccjournals.com]
Application Notes and Protocols for the Biocatalytic Reduction of Piperitone to Piperitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic reduction of the monoterpene ketone piperitone to its corresponding alcohol, piperitol. This transformation is of significant interest for the synthesis of valuable chiral building blocks used in the fragrance, food, and pharmaceutical industries. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, enabling the production of specific stereoisomers of this compound.
Introduction
Piperitone, a naturally occurring monoterpene ketone, exists as two enantiomers, (R)-(-)-piperitone and (S)-(+)-piperitone, found in the essential oils of various plants, including those of the Mentha and Eucalyptus species[1]. The reduction of the carbonyl group of piperitone yields this compound, which can also exist as different stereoisomers. The stereochemistry of the resulting alcohol is determined by the facial selectivity of the biocatalyst. This stereocontrol is a key advantage of biocatalysis, as enzymes can exhibit high enantio- and diastereoselectivity, which is often difficult to achieve with conventional chemical methods[2].
Whole-cell biocatalysts, such as fungi and yeasts, are particularly attractive for this transformation due to their inherent cofactor regeneration systems and their robustness[3][4][5]. Various microorganisms, including species of Aspergillus, Fusarium, and yeasts, have been shown to biotransform piperitone[6][7]. While specific protocols for this compound production are not extensively detailed in the literature, methodologies for the reduction of structurally similar monoterpene ketones, such as carvone, provide a strong foundation for developing effective protocols for piperitone reduction[3][8][9].
Biocatalytic Approaches
The biocatalytic reduction of piperitone can be achieved using two primary approaches:
-
Whole-Cell Biotransformation: This method utilizes intact microbial cells (e.g., fungi, yeast, or bacteria) that contain the necessary reductase enzymes. The cells are typically grown to a desired density and then incubated with the piperitone substrate. This approach is cost-effective as it avoids enzyme purification, and the cellular machinery naturally recycles the required cofactors (e.g., NADH/NADPH)[2].
-
Isolated Enzyme Catalysis: This approach involves the use of purified reductase enzymes. This allows for a cleaner reaction system and potentially higher specific activity. However, it requires enzyme expression and purification, as well as an external system for cofactor regeneration, which can add to the cost and complexity of the process[2][10].
This document will focus on whole-cell biotransformation protocols, which are generally more accessible and scalable.
Quantitative Data Summary
While specific quantitative data for the biocatalytic reduction of piperitone to this compound is limited in publicly available literature, the following table summarizes typical results obtained for the analogous reduction of carvone to carveol, which can be considered indicative of the potential outcomes for piperitone reduction.
| Biocatalyst | Substrate | Product(s) | Conversion (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Acinetobacter lwoffi | (-)-(4R)-Carvone | (1R,2R,4R)-Dihydrocarveol | >95% | High diastereoselectivity | [3] |
| Pseudomonas putida | (-)-(4R)-Carvone | (1R,4R)-Dihydrocarvone | >95% | High diastereoselectivity | [3] |
| E. coli expressing NostocER1 | (R)-Carvone | (2R,5R)-Dihydrocarvone | 95.6% | 95.4% de | [9] |
Experimental Protocols
The following protocols are provided as a starting point for the biocatalytic reduction of piperitone. Optimization of parameters such as substrate concentration, cell density, pH, temperature, and incubation time is recommended to achieve the best results.
Protocol 1: Whole-Cell Fungal Biotransformation of Piperitone
This protocol is based on methodologies used for the biotransformation of monoterpenes by fungi such as Aspergillus niger[7][11][12].
1. Materials and Reagents
-
Piperitone (either enantiomer or racemic mixture)
-
Aspergillus niger strain (e.g., ATCC 16404)
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Shaking incubator
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column for analysis
2. Procedure
-
Inoculum Preparation: Inoculate a sterile flask containing 100 mL of PDB with a fresh culture of Aspergillus niger. Incubate at 28°C with shaking (150 rpm) for 48-72 hours to obtain a dense mycelial culture.
-
Biotransformation:
-
Prepare several sterile 250 mL flasks, each containing 50 mL of fresh PDB.
-
Inoculate each flask with 5 mL of the prepared A. niger inoculum.
-
Incubate the flasks at 28°C with shaking (150 rpm) for 24 hours.
-
Prepare a stock solution of piperitone in ethanol (e.g., 100 mg/mL).
-
Add piperitone to the fungal cultures to a final concentration of 0.5-1.0 g/L. A substrate control flask containing piperitone in sterile medium without the microorganism should also be prepared.
-
Continue the incubation under the same conditions for 48-120 hours. Monitor the progress of the reaction by taking samples at regular intervals.
-
-
Extraction and Analysis:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Analyze the product mixture by GC and GC-MS to determine the conversion of piperitone and the formation of this compound isomers. Use a chiral GC column to determine the enantiomeric excess of the product.
-
Protocol 2: Whole-Cell Yeast Biotransformation of Piperitone
This protocol is adapted from methods used for the biotransformation of monoterpenoid ketones by various yeast species[6][13].
1. Materials and Reagents
-
Piperitone (either enantiomer or racemic mixture)
-
Saccharomyces cerevisiae (baker's yeast) or other suitable yeast strain (e.g., Candida sp.)
-
Yeast extract-Peptone-Dextrose (YPD) broth
-
Sterile flasks
-
Shaking incubator
-
Centrifuge
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Glucose
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column
2. Procedure
-
Yeast Culture Preparation: Inoculate 100 mL of sterile YPD broth with the selected yeast strain. Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the culture reaches the stationary phase.
-
Cell Harvesting and Resuspension:
-
Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile phosphate buffer.
-
Resuspend the cells in the phosphate buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).
-
-
Biotransformation:
-
To the cell suspension, add glucose to a final concentration of 2-5% (w/v) as a co-substrate for cofactor regeneration.
-
Add piperitone (dissolved in a minimal amount of ethanol or DMSO) to the cell suspension to a final concentration of 0.5-2.0 g/L.
-
Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-72 hours.
-
-
Extraction and Analysis:
-
Separate the yeast cells from the reaction mixture by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Analyze the product by GC and chiral GC to determine conversion and enantiomeric excess.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. CN101891602A - Method for synthesizing carvone - Google Patents [patents.google.com]
- 3. Biocatalytic reduction of (+)- and (–)-carvone by bacteria [comptes-rendus.academie-sciences.fr]
- 4. Hidden Specificities in Enzyme Catalysis: Structural Basis of Substrate Structure-Selectivity Relationship of a Ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-Menth-1-en-3-ol | C10H18O | CID 10282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biotransformation of (+)limonene and (-)piperitone by yeasts and yeast-like fungi | Semantic Scholar [semanticscholar.org]
- 7. Extractives of fungi. V. Microbial transformation products of piperitone | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Trametes hirsuta as an Attractive Biocatalyst for the Preparative Scale Biotransformation of Isosafrole into Piperonal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Piperitol as a Reference Standard in Phytochemical Analysis
Introduction
Piperitol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including those from the Mentha (mint) and Piper (pepper) genera. In phytochemical analysis, the use of well-characterized reference standards is crucial for the accurate identification and quantification of chemical constituents in complex plant extracts. This compound serves as a valuable reference standard for the analysis of essential oils and other plant-derived materials where it is a known component. Its application is particularly relevant in the quality control of herbal medicines, food and beverage flavoring, and in the development of new pharmaceuticals.
These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques in phytochemistry.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₈O |
| Molar Mass | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~215 °C |
| CAS Number | 491-04-3 |
Application 1: Quantification of Lignans in Lancea tibetica using HPLC-UV
This protocol is based on the methodology for the simultaneous determination of multiple phenylpropanoids and lignans, including (+)-piperitol, in the Tibetan medicinal plant Lancea tibetica.[1][2]
Experimental Workflow: HPLC Analysis
Workflow for HPLC analysis of plant extracts.
Protocol
1. Standard Preparation
-
Stock Solution: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in methanol in a 1.0 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to construct a calibration curve.
2. Sample Preparation
-
Extraction: Place 0.5 g of powdered, dried plant material into a centrifuge tube. Add 25 mL of methanol, vortex for 1 minute, and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program: A typical gradient might start at 10-20% A, increasing to 80-90% A over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4. Data Analysis
-
Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration to construct a calibration curve.
-
Quantification: Inject the sample solution. Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound and other analytes in the sample using the regression equation from the calibration curve.
Method Validation Data
The following table summarizes the validation parameters for an HPLC method for the quantification of 10 compounds, including (+)-piperitol, in Lancea tibetica.[1][2]
| Parameter | (+)-Piperitol |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
| Recovery | 90-105% |
| Intra-day Precision (RSD) | < 4.2% |
| Inter-day Precision (RSD) | < 4.2% |
Application 2: Analysis of Essential Oils using GC-MS
This protocol describes a general method for the identification and semi-quantitative analysis of this compound in essential oils, such as those from Mentha rotundifolia.
Experimental Workflow: GC-MS Analysis
Workflow for GC-MS analysis of essential oils.
Protocol
1. Standard Preparation
-
Prepare a 1% (v/v) solution of this compound reference standard in a suitable solvent such as hexane or ethanol.
2. Sample Preparation
-
Dilute the essential oil sample to a concentration of 1% (v/v) in the same solvent used for the standard.
3. GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., split ratio 1:50).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 3 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
4. Data Analysis
-
Identification:
-
Inject the this compound standard to determine its retention time and mass spectrum.
-
Inject the diluted essential oil sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.
-
Further confirm the identity of this compound and other components by comparing their mass spectra with those in the NIST/Wiley library.
-
-
Semi-Quantification:
-
The relative percentage of this compound and other components in the essential oil can be estimated by the percentage of their peak area relative to the total peak area in the chromatogram.
-
Quantitative Data from GC-MS Analysis
The following table shows the relative percentage of this compound found in the essential oil of Mentha rotundifolia in a study.
| Plant Species | Component | Relative Percentage (%) |
| Mentha rotundifolia | This compound | 57.6 |
General Phytochemical Analysis Workflow
The following diagram illustrates the general logical workflow from plant material to phytochemical analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperitol Yield from Essential Oil Distillation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the yield of piperitol from essential oil distillation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound-rich essential oils.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Essential Oil Yield | 1. Improper Plant Material Preparation: Using fresh leaves with high moisture content can sometimes lead to lower oil recovery. Conversely, overly aggressive drying can cause loss of volatile compounds.[1][2] 2. Suboptimal Distillation Time: The extraction of most essential oils is time-dependent. Too short a duration will result in incomplete extraction, while excessively long distillation might not be cost-effective and could potentially lead to degradation of some compounds.[3] 3. Incorrect Steam Flow Rate: A steam flow rate that is too high can lead to "channeling," where steam bypasses the bulk of the plant material. A rate that is too low will result in inefficient heat transfer and incomplete distillation.[3] | 1. Optimize Plant Material Pre-treatment: Experiment with different drying methods. Air-drying or shade-drying are common. For some Eucalyptus species, pre-chilling the leaves has been shown to increase yield by disrupting cell structures.[4][5] 2. Determine Optimal Distillation Time: Conduct preliminary experiments to establish the time-course of oil extraction. For many mint species, the majority of the oil is extracted within the first 2 hours.[3] Monitor the rate of oil collection and stop the distillation when it plateaus. 3. Adjust Steam Flow Rate: Start with a moderate, consistent steam flow. The ideal rate will depend on the size and geometry of your still. Ensure even distribution of steam through the plant material. |
| Low this compound Content in Essential Oil | 1. Plant Genetics and Harvest Time: The chemical composition of essential oils can vary significantly based on the plant's genetics, growing conditions, and the time of harvest.[6][7] 2. Degradation During Distillation: this compound, as a monoterpenoid alcohol, can be susceptible to thermal degradation or chemical conversion under prolonged high temperatures.[8][9] 3. Co-distillation with Water-Soluble Compounds: Some polar compounds may be carried over with the steam, diluting the final essential oil. | 1. Source Material Selection: If possible, source plant material from reputable suppliers who can provide information on the chemotype and optimal harvest time for high this compound content. For instance, Eucalyptus radiata is a known source of this compound.[10] 2. Optimize Distillation Temperature and Duration: Use the lowest effective steam temperature and pressure to minimize the risk of degradation. As noted, shorter distillation times that capture the bulk of the oil may be preferable. 3. Post-distillation Separation: Ensure proper separation of the oil and hydrosol (distillation water) to minimize the water content in the final product. |
| Difficulty Separating this compound from Other Components | 1. Similar Boiling Points: Essential oils are complex mixtures, and other components may have boiling points close to that of this compound (approximately 230-232°C), making separation by simple distillation challenging.[11] 2. Azeotrope Formation: this compound may form azeotropes with other compounds in the essential oil, making separation by simple distillation difficult. | 1. Utilize Fractional Distillation: For higher purity, a fractional distillation of the crude essential oil is recommended. This technique provides multiple vaporization-condensation cycles, allowing for a better separation of compounds with close boiling points.[12][13] 2. Vary Distillation Pressure (Vacuum Distillation): Lowering the pressure will lower the boiling points of all components, which can sometimes alter the relative volatilities and break azeotropes, facilitating separation. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: Differences in the age, handling, and storage of the plant material can lead to inconsistent results.[2] 2. Inconsistent Distillation Parameters: Minor variations in distillation time, temperature, or steam flow rate between runs can affect the yield. | 1. Standardize Plant Material Handling: Implement a consistent protocol for drying, storing, and comminuting (grinding) the plant material.[4] 2. Maintain Consistent Distillation Parameters: Carefully control and record all distillation parameters for each run to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the best distillation method for obtaining this compound?
A1: Both hydrodistillation and steam distillation can be effective for extracting essential oils containing this compound.[14][15] Steam distillation is generally preferred for larger scale operations as it allows for better control over temperature and can prevent the charring of plant material. For isolating this compound from the resulting essential oil, fractional distillation is the most suitable method due to its ability to separate compounds with close boiling points.[11][13]
Q2: How does the pre-treatment of plant material affect this compound yield?
A2: Pre-treatment is a critical step. Drying the plant material to an optimal moisture content can increase the efficiency of oil extraction.[1] However, excessive heat during drying can lead to the loss of volatile compounds like this compound. Chilling the plant material before distillation has been shown to improve yield for some Eucalyptus species by causing the cell walls to rupture, which facilitates the release of essential oils.[4][5]
Q3: What are the ideal distillation parameters for maximizing this compound yield?
A3: The optimal parameters can vary depending on the specific plant material and equipment. However, some general guidelines include:
-
Distillation Time: Aim for the shortest time required to extract the majority of the essential oil, as prolonged exposure to heat can degrade this compound.[8][9] This is often in the range of 2-4 hours.[3]
-
Steam Temperature and Pressure: Use the lowest temperature and pressure that still allow for efficient volatilization of this compound. This minimizes the risk of thermal degradation.
-
Particle Size: Grinding the plant material to a consistent, fine particle size increases the surface area for more efficient extraction.[14]
Q4: How can I accurately quantify the yield of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for both identifying and quantifying the components of an essential oil.[16][17] By using a calibrated internal or external standard, you can determine the precise concentration of this compound in your extract. High-performance liquid chromatography (HPLC) can also be used for the quantification of specific components in essential oils.[18][19]
Q5: My essential oil has a low this compound content. What can I do to increase it?
A5: If you have already optimized your distillation process, consider the following:
-
Fractional Distillation: As mentioned, this is the most effective way to concentrate this compound from the crude essential oil.[12]
-
Source Material: The concentration of this compound can vary significantly between different plant species, and even between different chemotypes of the same species. Ensure you are using a plant variety known for its high this compound content, such as Eucalyptus radiata.[10]
-
Harvest Time: The chemical profile of a plant can change throughout its life cycle and with the seasons. Research the optimal harvest time for your specific plant material to maximize this compound content.
Quantitative Data
The following table summarizes typical yields for relevant essential oils. Note that the this compound content within these oils can vary significantly.
| Plant Source | Distillation Method | Typical Essential Oil Yield (% w/w) | Reference(s) |
| Mentha piperita (Peppermint) | Hydrodistillation | 0.2 | [14] |
| Eucalyptus camaldulensis | Steam Distillation (Chilled Leaves) | 1.4 | [4] |
| Eucalyptus torelliana | Steam Distillation (Chilled Leaves) | 1.73 | [4] |
| Piper species (general) | Hydrodistillation | 0.18 - 0.55 | [20] |
| Eucalyptus radiata | Not Specified | 2.5 - 3.5 | [21] |
Experimental Protocols
Protocol 1: Steam Distillation of Eucalyptus radiata Leaves for this compound-Rich Essential Oil
Objective: To extract essential oil rich in this compound from dried Eucalyptus radiata leaves.
Materials:
-
Dried Eucalyptus radiata leaves
-
Laboratory-scale steam distillation apparatus (still, condenser, receiving vessel)
-
Heating mantle or steam generator
-
Grinder
-
Anhydrous sodium sulfate
-
Glass storage vials
Procedure:
-
Preparation of Plant Material:
-
Air-dry the Eucalyptus radiata leaves in a well-ventilated area away from direct sunlight until they are brittle.
-
Grind the dried leaves to a coarse powder using a grinder.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
-
Distillation:
-
Place the ground plant material into the still. Do not pack it too tightly to allow for even steam penetration.
-
Begin steam generation and pass it through the plant material.
-
Collect the distillate, which will be a mixture of water and essential oil, in the receiving vessel.
-
Continue distillation for approximately 3 hours, or until the rate of oil collection significantly decreases.
-
-
Oil Separation and Drying:
-
Separate the essential oil from the aqueous layer (hydrosol) using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Decant the dried oil into a clean, airtight glass vial.
-
-
Storage and Analysis:
-
Store the essential oil in a cool, dark place.
-
Analyze the chemical composition and quantify the this compound content using GC-MS.
-
Protocol 2: Fractional Distillation for this compound Enrichment
Objective: To increase the concentration of this compound from a crude essential oil mixture.
Materials:
-
Crude essential oil containing this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Boiling chips
-
Vacuum source (optional, for vacuum fractional distillation)
Procedure:
-
Apparatus Setup:
-
Set up the fractional distillation apparatus. The fractionating column should be placed between the distillation flask and the condenser.
-
-
Distillation:
-
Place the crude essential oil and a few boiling chips into the round-bottom flask.
-
Slowly heat the flask. As the mixture boils, the vapor will rise through the fractionating column.
-
Monitor the temperature at the top of the column. Collect the different fractions in separate receiving flasks as the temperature plateaus and then rises again, indicating that a different component is distilling.
-
Collect the fraction that distills at the boiling point of this compound (approximately 230-232°C at atmospheric pressure).
-
-
Analysis:
-
Analyze each collected fraction using GC-MS to determine the this compound concentration and assess the purity.
-
Visualizations
Caption: Workflow for this compound extraction and enrichment.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iium.edu.my [journals.iium.edu.my]
- 3. benchchem.com [benchchem.com]
- 4. everant.org [everant.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conversion and Hydrothermal Decomposition of Major Components of Mint Essential Oil by Small-Scale Subcritical Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C20H20O6 | CID 10247670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Menthol - Wikipedia [en.wikipedia.org]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. Purification [chem.rochester.edu]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 16. iscientific.org [iscientific.org]
- 17. GC-MS Analysis of Extracted Essential Oil of Piper betle L. [ijraset.com]
- 18. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. portal-cct.com [portal-cct.com]
- 21. researchgate.net [researchgate.net]
overcoming the instability of piperitol in acidic conditions
Welcome to the technical support center for piperitol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the instability of this compound, a p-menthane monoterpenoid, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your research and formulation development.
Section 1: Troubleshooting Guide and FAQs
This section addresses common issues encountered during experiments involving this compound in acidic environments.
Q1: Why is my this compound sample degrading in an acidic medium?
A: this compound's structure contains a secondary alcohol on a cyclohexene ring, which makes it susceptible to acid-catalyzed reactions.[1] In the presence of acid (protons, H+), the hydroxyl (-OH) group can be protonated, forming a good leaving group (water, H₂O). The departure of water creates a carbocation, an unstable and highly reactive intermediate. This carbocation can then undergo various reactions, including rearrangement, elimination, or reaction with other nucleophiles, leading to a mixture of degradation products.[2][3] This type of acid-catalyzed rearrangement is common for monoterpene alcohols.[4]
Q2: What are the likely degradation products of this compound under acidic conditions?
A: The primary degradation pathways for this compound in acid are expected to be dehydration and molecular rearrangement. The formation of a carbocation intermediate can lead to Wagner-Meerwein type rearrangements, where alkyl groups shift to form more stable carbocations.[3] This results in a variety of isomeric and related terpene structures. Common degradation products could include:
-
p-Cymene: Formed through dehydration and subsequent aromatization.
-
α-Terpineol, Terpinolene, and other Terpene Isomers: Formed through carbocation rearrangements and hydration/elimination reactions.[4]
-
Polymers: Under strongly acidic conditions, carbocation intermediates can also initiate polymerization reactions.
Q3: How can I monitor the degradation of this compound in my experiment?
A: The most effective way to monitor the stability of this compound and quantify its degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method . A properly developed method can separate the intact this compound peak from the peaks of its various degradation products. Key features of this method include:
-
Reversed-Phase Column: A C18 column is typically suitable for separating moderately polar compounds like this compound.[5]
-
UV Detection: this compound's structure allows for UV detection. The optimal wavelength should be determined by running a UV scan.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," you must perform forced degradation studies (exposing this compound to acid, base, heat, light, and oxidation) to demonstrate that the degradation product peaks are well-resolved from the parent this compound peak.[6][7]
Q4: My chromatogram shows several new, unresolved peaks appearing over time in my acidic formulation. What should I do?
A: The appearance of new, often poorly resolved, peaks is a classic sign of degradation into multiple products, which is expected for acid-catalyzed terpene rearrangements.[4] To address this, you should optimize your HPLC method to improve resolution. Consider the following:
-
Gradient Elution: Switch from an isocratic to a gradient mobile phase (e.g., varying the ratio of acetonitrile to a buffered aqueous phase) to improve the separation of compounds with different polarities.[7]
-
Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the retention times and improve peak shape.
-
Column Choice: If resolution is still poor, try a different column chemistry (e.g., C8, Phenyl-Hexyl).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if a single chromatographic peak consists of more than one co-eluting compound.[6]
Q5: What is the optimal pH range to maintain this compound stability?
Section 2: Quantitative Data Summary
The following table provides illustrative data on the stability of a representative monoterpenoid alcohol, demonstrating the typical impact of pH on degradation over time at a constant temperature.
Table 1: Illustrative Stability of a Monoterpenoid Alcohol in Aqueous Buffers at 40°C
| Time (Days) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 6.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 75.2 | 98.5 | 99.8 |
| 7 | 21.5 | 92.1 | 98.9 |
| 14 | 4.6 | 85.3 | 97.5 |
| 30 | <1.0 | 72.4 | 95.1 |
Note: This data is illustrative and intended to show the general trend of increased instability at lower pH. Actual degradation rates for this compound must be determined experimentally.
Section 3: Key Experimental Protocols & Stabilization Strategies
To overcome the instability of this compound, several strategies can be employed. Below are detailed protocols for monitoring stability and for a common stabilization technique.
Strategy 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop a method to accurately quantify this compound in the presence of its degradants.
Objective: To establish an HPLC method that can separate and quantify this compound from all potential degradation products.
Materials:
-
HPLC system with UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate, acetate), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
Methodology:
-
Initial Condition Screening:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Mobile Phase: Start with an isocratic mobile phase of Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Scan from 200-400 nm to find the wavelength of maximum absorbance (λ_max).
-
Injection Volume: 10 µL.
-
Observe the retention time and peak shape of this compound. Adjust the mobile phase composition to achieve a retention time between 5 and 15 minutes with good peak symmetry.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and heat at 60°C for 2-8 hours. Neutralize before injection.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and heat at 60°C for 2-8 hours. Neutralize before injection.
-
Oxidation: Mix this compound solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample or solution of this compound at 80°C for 24-48 hours.
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Goal: Aim for 10-30% degradation of the parent compound.
-
-
Method Optimization for Selectivity:
-
Inject the degraded samples into the HPLC.
-
If degradation peaks co-elute with the main this compound peak, optimize the method. Implement a gradient elution program (e.g., start at 40% acetonitrile and increase to 90% over 20 minutes) to improve resolution.
-
Analyze the chromatograms to ensure all peaks are baseline-separated. Use a PDA detector to confirm peak purity.[6]
-
-
Method Validation (ICH Guidelines):
-
Once the method is optimized, validate it for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.[5]
-
Strategy 2: Encapsulation with β-Cyclodextrin
Encapsulation can physically protect this compound from the acidic environment, thereby enhancing its stability.[9][10] β-cyclodextrin is a commonly used host molecule that can trap hydrophobic "guest" molecules like this compound in its internal cavity.[11]
Objective: To prepare a this compound-β-cyclodextrin inclusion complex to improve stability.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Vacuum filter and oven
Methodology (Co-precipitation Method): [9]
-
Prepare Saturated β-CD Solution: Dissolve β-cyclodextrin in a 25% ethanol-water solution at 50°C with constant stirring until a saturated solution is obtained. (A typical molar ratio of β-CD to this compound is 1:1, so calculate masses accordingly).
-
Prepare this compound Solution: Dissolve the required amount of this compound in a minimal amount of ethanol.
-
Form the Complex: Add the this compound solution drop-wise into the saturated β-CD solution while maintaining the temperature at 50°C and stirring continuously.
-
Precipitation: Continue stirring the mixture and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) and leave overnight to facilitate the precipitation of the inclusion complex.
-
Isolate the Complex: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any surface-adsorbed this compound.
-
Drying: Dry the resulting white powder in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like FT-IR, DSC, or NMR.
Strategy 3: Use of Antioxidants
While acid-catalyzed rearrangement is a primary concern, oxidative degradation can also occur, potentially accelerated by acidic conditions or the presence of metal ions. The addition of an antioxidant can help preserve this compound.
Recommendations:
-
Natural Antioxidants: Monoterpenes like carvacrol and thymol have demonstrated antioxidant activity and could be suitable for certain formulations.[12] Other natural options include tocopherol (Vitamin E) and ascorbic acid (Vitamin C).[13]
-
Synthetic Antioxidants: For non-food or non-pharmaceutical applications, synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective radical scavengers.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can be beneficial.
Section 4: Visual Guides and Workflows
Diagram 1: Hypothesized Degradation Pathway
This diagram illustrates a plausible acid-catalyzed degradation pathway for this compound, leading to the formation of a carbocation intermediate that can subsequently rearrange or eliminate to form various products.
Caption: Hypothesized acid-catalyzed degradation pathway for this compound.
Diagram 2: Experimental Workflow for a Stability Study
This workflow outlines the key steps for conducting a comprehensive stability study of a this compound formulation.
Caption: Standard experimental workflow for a this compound stability study.
Diagram 3: Decision Tree for Stabilization Strategy
This diagram helps researchers select an appropriate strategy to improve the stability of this compound based on their formulation requirements.
Caption: Decision tree for selecting a this compound stabilization strategy.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0035838) [hmdb.ca]
- 2. Rearrangement [www2.chemistry.msu.edu]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. usp.org [usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Antioxidant effects of the monoterpenes carvacrol, thymol and sabinene hydrate on chemical and sensory stability of roasted sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Piperitol Synthesis
Welcome to the technical support center for the synthesis of piperitol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is most commonly synthesized by the reduction of piperitone. The two primary methods for this transformation are:
-
Metal Hydride Reduction: This typically involves the use of a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses a catalyst, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[1][2][3]
Q2: I am observing a low yield in my this compound synthesis. What are the common causes?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Purity of Starting Material: Ensure your piperitone is of high purity, as impurities can interfere with the reaction.
-
Reagent Quality: The reducing agent (e.g., LiAlH4) should be fresh and not have decomposed due to moisture.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient stirring can lead to incomplete conversion.
-
Workup Procedure: Product can be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.
-
Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired this compound.
Q3: How can I control the stereoselectivity of the reaction to obtain a desired this compound isomer?
A3: Controlling the stereoselectivity to favor either the cis or trans isomer of this compound is a common challenge. The choice of reducing agent and reaction conditions plays a crucial role. For instance, the stereochemical outcome of the reduction of cyclic ketones can be influenced by the steric bulk of the reducing agent and the temperature of the reaction. For highly stereoselective synthesis of allylic alcohols, various substrate-controlled and catalyst-controlled methods have been developed.
Q4: What are the best methods for purifying this compound and separating the cis and trans isomers?
A4: The purification of this compound and the separation of its cis and trans isomers can be achieved through several techniques:
-
Fractional Distillation: This method can be effective if the boiling points of the isomers are sufficiently different.
-
Column Chromatography: This is a versatile technique for separating isomers. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.[4]
-
Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective purification method.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during this compound synthesis.
Problem 1: Low or No Conversion of Piperitone
| Possible Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Ensure it has been stored under anhydrous conditions. |
| Insufficient Reagent | Ensure the molar ratio of the reducing agent to piperitone is correct as per the protocol. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Poor Mixing | Ensure efficient stirring to maintain a homogenous reaction mixture. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Steps |
| Over-reduction | In the case of LiAlH4, over-reduction to the saturated alcohol can occur. Carefully control the reaction time and temperature. |
| 1,4-Addition (Conjugate Addition) | Some reducing agents can lead to 1,4-addition to the enone system. The choice of a sterically hindered reducing agent can sometimes favor 1,2-addition. |
| Isomerization | The product isomers may interconvert under certain pH or temperature conditions during workup. Ensure the workup is performed under neutral and mild conditions. |
| Impure Starting Material | Purify the starting piperitone before the reaction to avoid side reactions from impurities. |
Problem 3: Difficulty in Separating cis and trans Isomers
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | Optimize the mobile phase for column chromatography. A less polar solvent system may improve separation on silica gel. Gradient elution can also be effective. |
| Co-elution in Chromatography | If using HPLC or GC, try a different column with a different stationary phase chemistry. |
| Similar Solubility | For crystallization, screen a variety of solvents and solvent mixtures to find a system where the solubilities of the isomers differ significantly. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Method 1: Reduction of Piperitone with Lithium Aluminum Hydride (LiAlH4)
Materials:
-
Piperitone
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of piperitone in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of LiAlH4 in anhydrous diethyl ether to the stirred solution of piperitone.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by fractional distillation to separate the cis and trans isomers.
Method 2: Meerwein-Ponndorf-Verley (MPV) Reduction of Piperitone
Materials:
-
Piperitone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Acetone
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, dissolve piperitone in anhydrous isopropanol.
-
Add aluminum isopropoxide to the solution.
-
Heat the reaction mixture to reflux. The acetone formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.[2]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product as described in Method 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and purity of reagents.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Reaction Time | Yield (cis:trans ratio) |
| Metal Hydride Reduction | LiAlH4 | Diethyl ether | 0 °C to RT | 1-4 hours | Varies, often a mixture of isomers |
| MPV Reduction | Aluminum isopropoxide | Isopropanol | Reflux | 4-12 hours | Varies, can be selective |
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical transformation involved in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Chemical transformation from piperitone to this compound.
References
troubleshooting piperitol degradation during storage and handling
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with piperitol. The information provided is intended to help mitigate degradation and ensure the stability and integrity of this compound during storage and handling.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Question 1: I've observed a decrease in the purity of my this compound sample over time, even when stored at the recommended -20°C. What could be the cause?
Answer: While storing at -20°C is crucial, several factors can still contribute to the degradation of this compound. The primary culprits are often exposure to oxygen, light, and moisture.
-
Oxidation: this compound, as a monoterpenoid alcohol with an unsaturated cyclohexene ring, is susceptible to oxidation.[1] Small amounts of air in the headspace of your storage vial can be enough to initiate oxidative processes, especially over long-term storage. This can lead to the formation of piperitone (the corresponding ketone) and other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in terpenoids.[2] It is critical to store this compound in amber vials or completely protected from light.
-
Moisture: The presence of moisture can facilitate certain degradation pathways. Ensure that the this compound is stored in a desiccated environment.[3]
Troubleshooting Steps:
-
Inert Atmosphere: Before sealing for long-term storage, flush the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Always use amber glass vials and store them in a dark location (e.g., inside a sealed box within the freezer).
-
Desiccation: Store vials in a desiccator, even within the freezer, to minimize moisture exposure.
Question 2: My analytical results (GC-MS) show several unexpected peaks that have appeared after storing my this compound solution in a solvent. What are these and why did they form?
Answer: The appearance of new peaks in your chromatogram indicates the formation of degradation products. The nature of these products depends on the solvent used and the storage conditions.
-
Solvent Interaction: Certain solvents can participate in degradation reactions. For instance, chlorinated solvents may contain trace amounts of acid that can catalyze isomerization or dehydration. Protic solvents could be involved in hydrolysis-type reactions under certain conditions.
-
Thermal Degradation & Isomerization: If your solution was exposed to elevated temperatures, even for a short period, thermal degradation could occur. For monoterpene alcohols, this can involve dehydration to form dienes (e.g., p-cymene) or isomerization.[4][5]
-
Oxidation Products: As mentioned previously, oxidation is a common degradation pathway. The new peaks could correspond to piperitone, epoxides, or other oxidized derivatives.
Recommended Actions:
-
Solvent Selection: Use high-purity, anhydrous, and peroxide-free solvents. For GC-MS analysis, hexane or ethyl acetate are common choices. For long-term storage in solution, consider a non-polar, aprotic solvent and always store under an inert atmosphere.
-
Purity Check: Analyze a freshly prepared solution of this compound to confirm the initial purity and use this as a baseline for comparison.
-
Forced Degradation Study: To proactively identify potential degradants, consider performing a forced degradation study (see Experimental Protocols section). This will help in identifying the retention times and mass spectra of potential degradation products under various stress conditions.
Frequently Asked Questions (FAQs)
-
What are the ideal short-term and long-term storage conditions for pure this compound?
-
Short-term (days to weeks): Store as a solid or neat oil at -20°C in a tightly sealed amber vial with minimal headspace.[3]
-
Long-term (months to years): For optimal stability, store as a solid at -20°C or below, in an amber vial, under an inert atmosphere (argon or nitrogen), and in a desiccated environment.
-
-
How does pH affect the stability of this compound?
-
Acidic Conditions: Strong acidic conditions can catalyze the dehydration of the alcohol group, leading to the formation of various monoterpene hydrocarbons. Isomerization of the double bond within the ring is also possible.
-
Basic Conditions: While generally more stable than in acidic conditions, strong bases could potentially promote oxidation, especially in the presence of air.
-
-
What are the expected degradation products of this compound?
-
Based on the degradation of similar monoterpenoids, the primary degradation products are likely to be:
-
Oxidation: Piperitone (p-Menth-1-en-3-one) is the most likely initial oxidation product. Further oxidation could lead to ring-opening products.
-
Thermal/Acid-Catalyzed Dehydration: Formation of p-cymene and other terpene hydrocarbons.
-
Isomerization: Shift of the double bond to a more stable position within the cyclohexene ring.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Atmosphere | Light Protection | Moisture Control |
| Long-Term | -20°C or below | Inert (Argon/Nitrogen) | Amber Vial / Dark | Desiccated |
| Short-Term | -20°C | Tightly Sealed | Amber Vial / Dark | Dry |
| Working Solution | 2-8°C | Tightly Sealed | Amber Vial / Dark | Anhydrous Solvent |
Table 2: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Pathway | Likely Products | Analytical Indication (GC-MS) |
| Oxidation (Air/Light) | Oxidation of secondary alcohol | Piperitone | New peak with a mass spectrum consistent with C10H16O. |
| Thermal Stress (Heat) | Dehydration, Aromatization | p-Cymene, Limonene, Terpinolene | New peaks with mass spectra of C10H14 and C10H16 isomers.[4][5] |
| Acidic Stress (Low pH) | Dehydration, Isomerization | p-Cymene, other terpene isomers | Similar to thermal stress, potential for a different isomer profile. |
| Photochemical Stress (UV Light) | Photo-oxidation, Isomerization | Piperitone, various isomers | A complex mixture of new peaks may appear.[2] |
Experimental Protocols
Protocol 1: Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound and its potential degradation products.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in 10 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50-100 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the this compound peak area relative to the total peak area.
-
Tentatively identify degradation products by comparing their mass spectra with libraries (e.g., NIST).
-
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[6]
-
General Preparation:
-
Prepare a stock solution of this compound (e.g., 5 mg/mL) in acetonitrile or methanol.
-
For each condition, use a control sample (this compound solution stored at -20°C in the dark).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% H2O2. Store at room temperature in the dark for 24 hours.
-
Thermal Degradation: Place the stock solution in a sealed vial in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for GC-MS analysis.
-
Analyze using the GC-MS protocol described above.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Aim for 5-20% degradation of the parent compound.[7]
-
Visualizations
Caption: A troubleshooting workflow for identifying the cause of this compound degradation.
References
- 1. thecbggurus.com [thecbggurus.com]
- 2. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sgs.com [sgs.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Enhancing Piperitol Bioconversion Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of piperitol bioconversion processes. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during this compound bioconversion experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or inappropriate biocatalyst (microorganism/enzyme). | - Screen different microbial strains known for terpene biotransformation (e.g., Aspergillus niger, Fusarium oxysporum).[1][2][3] - Ensure the enzyme preparation is active and used under optimal storage conditions. |
| Sub-optimal reaction conditions (pH, temperature, aeration). | - Optimize pH and temperature. For fungal biotransformations, a starting point is often in the range of pH 4.0-7.0 and temperatures between 25-37°C.[4][5][6] - Adjust aeration and agitation rates; some bioconversions require specific oxygen levels.[3] | |
| Substrate or product toxicity to the biocatalyst. | - Implement a strategy of sequential substrate addition to maintain a low, non-toxic concentration.[1] - Consider in-situ product removal techniques to prevent accumulation of inhibitory products. | |
| Poor substrate bioavailability. | - Use a co-solvent (e.g., ethanol) to dissolve this compound before adding it to the culture medium.[1] - Employ surfactants or emulsifiers to improve the dispersion of the lipophilic substrate in the aqueous medium. | |
| Formation of Undesired Byproducts | Non-specific enzymatic activity. | - Screen for more selective biocatalysts. - Modify the reaction conditions (pH, temperature) to favor the desired enzymatic activity. |
| Contamination of the culture. | - Ensure sterile techniques are used throughout the experimental setup. - Use appropriate antibiotics if working with a specific microbial strain. | |
| Spontaneous chemical reactions of the substrate or product. | - Analyze control experiments without the biocatalyst to identify any non-enzymatic transformations. - Adjust pH or temperature to minimize chemical degradation. | |
| Inconsistent Results | Variability in inoculum preparation. | - Standardize the age and density of the microbial culture used for inoculation.[4] |
| Inconsistent medium composition. | - Prepare the culture medium from a single batch of reagents to minimize variability. | |
| Fluctuations in experimental conditions. | - Ensure precise control of temperature, pH, and agitation speed throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common microorganisms used for the bioconversion of terpenes like this compound?
A1: Fungi, particularly species from the genus Aspergillus (e.g., Aspergillus niger), are widely used for the biotransformation of terpenes.[1][2][7] Other fungi such as Fusarium oxysporum and various endophytic fungi have also shown potential for terpene conversions.[3][8][9] These microorganisms produce a variety of enzymes that can catalyze reactions like hydroxylation, oxidation, and reduction on terpene skeletons.[7][10]
Q2: How can I improve the solubility of this compound in my aqueous culture medium?
A2: this compound, like many terpenes, has low water solubility. To improve its bioavailability, you can dissolve it in a small amount of a water-miscible co-solvent, such as ethanol, before adding it to the fermentation broth.[1] Another approach is to use surfactants or emulsifying agents to create a more stable dispersion of the substrate in the medium.
Q3: What are the key parameters to optimize for enhancing this compound bioconversion?
A3: The critical parameters to optimize include:
-
pH: The optimal pH can vary significantly between different microorganisms and enzymes.[5][6]
-
Temperature: Temperature affects both microbial growth and enzyme activity.[5][6]
-
Substrate Concentration: High concentrations of this compound may be toxic to the microorganisms. A fed-batch or sequential addition strategy is often recommended.[1]
-
Aeration and Agitation: These factors are crucial for supplying oxygen and ensuring proper mixing of the substrate with the biocatalyst.[3]
-
Incubation Time: The optimal reaction time needs to be determined to maximize product yield before potential product degradation occurs.
Q4: What analytical methods are suitable for monitoring the progress of this compound bioconversion?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like this compound and its potential products.[11][12] High-performance liquid chromatography (HPLC) can also be used, especially for less volatile derivatives.[11][13][14] Solid-phase microextraction (SPME) coupled with GC-MS is an efficient method for sample preparation and analysis of volatile metabolites from the culture headspace or liquid phase.[2][3][12]
Q5: My bioconversion of piperitone to this compound is inefficient. What could be the issue?
A5: The bioconversion of piperitone to this compound involves the reduction of a ketone to a secondary alcohol.[15] If this process is inefficient, consider the following:
-
Reductase Activity: The chosen microorganism may have low levels of the specific reductase enzyme required for this conversion.
-
Cofactor Availability: The reduction reaction often requires a cofactor like NADPH.[15] Ensure the cellular metabolism is robust enough to regenerate the necessary cofactors.
-
Stereoselectivity: The enzymes may be stereoselective. If you are starting with a racemic mixture of piperitone, the conversion of one enantiomer might be favored over the other.
Experimental Protocols
General Protocol for Screening Microorganisms for this compound Bioconversion
-
Inoculum Preparation:
-
Grow the selected microbial strain (e.g., Aspergillus niger) in a suitable liquid medium (e.g., Potato Dextrose Broth) for 48-72 hours at 28°C with shaking (150 rpm).
-
Harvest the mycelium by filtration or centrifugation and wash with a sterile buffer (e.g., phosphate buffer, pH 6.0).
-
-
Biotransformation Reaction:
-
Resuspend a known quantity of the washed mycelium in the fresh sterile medium.
-
Prepare a stock solution of this compound in ethanol (e.g., 100 mg/mL).
-
Add the this compound stock solution to the microbial culture to a final concentration of 0.1-0.5 g/L. A control flask without the microorganism should also be prepared.
-
Incubate the cultures under the desired conditions (e.g., 28°C, 150 rpm) for a set period (e.g., 24, 48, 72 hours).
-
-
Extraction and Analysis:
-
At each time point, withdraw a sample of the culture broth.
-
Extract the organic compounds with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Analyze the extract by GC-MS to identify and quantify the remaining this compound and any biotransformation products.
-
Visualizations
Experimental Workflow for this compound Bioconversion
Caption: A generalized workflow for a this compound bioconversion experiment.
Hypothetical Biotransformation Pathway of this compound
Caption: A hypothetical pathway for this compound biotransformation.
References
- 1. Biotransformation of (-)beta-pinene by Aspergillus niger ATCC 9642 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of geraniol, nerol and citral by sporulated surface cultures of Aspergillus niger and Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of R-(+)-alpha-terpineol production by the biotransformation of R-(+)-limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biotransformation of Steroids and Flavonoids by Cultures of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation ability of endophytic fungi: from species evolution to industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Stereoselective Biotransformation of Prochiral Carbonyls by Endophytic Fungi from Handroanthus impetiginosus [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ijstr.org [ijstr.org]
- 12. mdpi.com [mdpi.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. lcms.cz [lcms.cz]
- 15. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Piperitol Isolation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity piperitol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the isolation and purification of this compound from natural sources like essential oils.
Q1: My initial this compound purity after simple distillation is low. What are the likely causes and solutions?
A1: Low purity after simple distillation is common when dealing with complex essential oil mixtures where components have close boiling points.
-
Likely Causes:
-
Co-distillation with other terpenes: this compound has a boiling point of approximately 222-223°C at atmospheric pressure. Other monoterpenes and sesquiterpenes in the essential oil may have similar boiling points, leading to co-distillation. For instance, piperitone, a common co-constituent in Eucalyptus dives oil, has a boiling point of 232-233°C.
-
Thermal degradation: this compound, like many terpenes, can be sensitive to high temperatures and may degrade during prolonged heating, leading to the formation of impurities.[1]
-
Presence of azeotropes: Formation of azeotropic mixtures with other components can prevent effective separation by simple distillation.
-
-
Troubleshooting & Solutions:
-
Fractional Vacuum Distillation: Employ fractional distillation under reduced pressure. This lowers the boiling points of the components, minimizing thermal degradation and improving separation efficiency between compounds with close boiling points.[2]
-
Optimize Packing Material: Use a fractionating column with appropriate packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates and enhance separation.
-
Control Heating Rate: Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases within the column.
-
Q2: I am seeing significant product loss during column chromatography. How can I improve my recovery rate?
A2: Product loss during column chromatography can be attributed to several factors related to the stationary phase, mobile phase, and the compound's stability.
-
Likely Causes:
-
Irreversible adsorption: this compound, being a polar alcohol, can irreversibly adsorb to the active sites of a highly activated silica gel stationary phase.
-
Compound degradation on silica: The acidic nature of standard silica gel can cause degradation of acid-sensitive terpenes.[3]
-
Improper solvent selection: If the mobile phase is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or result in significant tailing.
-
-
Troubleshooting & Solutions:
-
Deactivate Silica Gel: Use a less active, or "deactivated," silica gel by adding a small percentage of water. Alternatively, neutral or basic alumina can be used as the stationary phase if this compound is sensitive to acidic conditions.
-
Solvent System Optimization: Perform thin-layer chromatography (TLC) prior to column chromatography to determine the optimal solvent system that provides good separation (Rf value of 0.2-0.4 for the target compound). A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.
-
Use of Alternative Stationary Phases: Consider using a reversed-phase (e.g., C18) column if this compound is proving difficult to purify with normal-phase chromatography.
-
Q3: My this compound fractions from preparative HPLC are not pure. How can I optimize the separation?
A3: Achieving high purity with preparative HPLC requires careful method development and optimization.
-
Likely Causes:
-
Co-elution of isomers: Cis- and trans-piperitol, as well as other structurally similar terpenes, may co-elute if the chromatographic conditions are not optimal.
-
Column overloading: Injecting too much sample can lead to broad, overlapping peaks and poor resolution.
-
Suboptimal mobile phase: The choice of organic modifier and additives can significantly impact selectivity.
-
-
Troubleshooting & Solutions:
-
Method Development on Analytical Scale: First, develop and optimize the separation on an analytical HPLC column. Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, acetic acid) to maximize resolution.[4][5]
-
Gradient Optimization: Employ a shallow gradient around the elution time of this compound to improve the separation of closely eluting impurities.
-
Loading Study: Perform a loading study to determine the maximum amount of sample that can be injected onto the preparative column without compromising resolution.
-
Alternative Stationary Phases: If co-elution persists, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a chiral column if separating stereoisomers is the goal.
-
Q4: How can I identify the impurities in my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying volatile impurities in essential oil fractions.
-
Methodology:
-
Sample Preparation: Dilute a small aliquot of your purified this compound fraction in a suitable solvent (e.g., hexane or ethanol).
-
GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatograph will separate the individual components, and the mass spectrometer will provide a mass spectrum for each component.
-
Library Matching: The obtained mass spectra can be compared against a spectral library (e.g., NIST, Wiley) to identify the impurities.[6][7] Common impurities may include other monoterpenes like piperitone, phellandrene, and various terpene alcohols.[4]
-
Q5: My purified this compound seems to degrade over time. How can I improve its stability?
A5: this compound, like other terpene alcohols, can be susceptible to degradation upon exposure to air, light, and heat.
-
Likely Causes of Degradation:
-
Oxidation: The double bond and hydroxyl group in this compound can be susceptible to oxidation.
-
Isomerization: Exposure to acidic or basic conditions can potentially cause isomerization.
-
Thermal Decomposition: As mentioned, high temperatures can lead to degradation.[1]
-
-
Storage Recommendations:
-
Inert Atmosphere: Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Refrigeration: Store at low temperatures (e.g., 4°C) to minimize thermal degradation.
-
Protection from Light: Use amber glass vials to protect the compound from light-induced degradation.
-
Solvent Choice: If stored in solution, use a high-purity, aprotic solvent.
-
Quantitative Data Summary
The following tables summarize typical compositions and purification outcomes. Data for this compound is often reported in the context of the entire essential oil; specific yield and recovery rates for high-purity isolation are less commonly published. The presented data is a combination of reported values for source materials and estimated outcomes for purification processes based on similar compounds.
Table 1: Typical Composition of Eucalyptus dives Essential Oil (Piperitone Chemotype)
| Compound | Relative Abundance (%) |
| Piperitone | 39 - 68 |
| α-Phellandrene | 1 - 27 |
| Globulol/Viridiflorol | ~6.0 |
| cis-Piperitol | ~0.2 |
| trans-Piperitol | ~0.3 |
| α-Pinene | ~1.1 |
| Other Terpenes | Balance |
Source: Data compiled from various sources, including CSIRO.[4]
Table 2: Estimated Purity, Recovery, and Yield for this compound Purification Methods
| Purification Method | Starting Material | Estimated Purity Achieved | Estimated Recovery Rate | Estimated Overall Yield | Key Considerations |
| Fractional Vacuum Distillation | Eucalyptus dives essential oil | 70-85% | 60-75% | Low (due to low initial concentration) | Good for initial enrichment. Purity is limited by close-boiling impurities. |
| Silica Gel Column Chromatography | This compound-enriched fraction from distillation | >95% | 70-85% | Low to Moderate | Dependent on optimized solvent system. Potential for product loss on silica. |
| Preparative HPLC | Pre-purified this compound fraction | >99% | 85-95% | Moderate | High purity achievable. Best for final polishing step. |
Note: These are estimated values based on typical purification outcomes for terpene alcohols and may vary depending on the specific experimental conditions and the composition of the starting material.
Experimental Protocols
1. Fractional Vacuum Distillation for Initial Enrichment of this compound
This protocol describes the initial enrichment of this compound from Eucalyptus dives essential oil.
-
Materials:
-
Crude Eucalyptus dives essential oil (piperitone chemotype)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and manometer
-
Stir bar
-
-
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude essential oil and a stir bar into the round-bottom flask.
-
Begin stirring and gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.
-
Slowly heat the flask using the heating mantle.
-
Collect the initial fractions, which will be rich in more volatile components like α-phellandrene.
-
Monitor the temperature at the distillation head. As the temperature stabilizes, collect the fractions. The fraction containing this compound will distill after the lower boiling point terpenes.
-
Collect fractions in small volumes and analyze each by GC-MS to identify the this compound-rich fractions.
-
Combine the fractions with the highest concentration of this compound for further purification.
-
2. Silica Gel Column Chromatography for this compound Purification
This protocol is for the purification of this compound from an enriched fraction.
-
Materials:
-
This compound-enriched fraction
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Collection tubes
-
TLC plates and developing chamber
-
-
Procedure:
-
Solvent System Determination: Use TLC to find a solvent system that gives an Rf value of approximately 0.3 for this compound. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2).
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more ethyl acetate (gradient elution).
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
3. Preparative HPLC for High-Purity this compound Isolation
This protocol is for the final polishing step to obtain high-purity this compound.
-
Materials:
-
Pre-purified this compound fraction
-
Preparative HPLC system with a suitable detector (e.g., UV or RI)
-
Preparative reversed-phase (C18) column
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or acetic acid (optional, for pH adjustment)
-
Collection vials
-
-
Procedure:
-
Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from any remaining impurities. Optimize the mobile phase composition and gradient profile.
-
Scale-Up to Preparative Scale: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the pre-purified this compound in the initial mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect the eluting peaks into separate fractions based on the detector signal.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC or GC-MS to confirm purity.
-
Solvent Removal: Combine the high-purity fractions and remove the mobile phase, for example, by lyophilization if the mobile phase is water/acetonitrile.
-
Visualizations
Caption: General experimental workflow for high-purity this compound isolation.
Caption: Logical troubleshooting workflow for this compound purification issues.
References
- 1. scielo.br [scielo.br]
- 2. Determination of Major, Minor and Chiral Components as Quality and Authenticity Markers of Rosa damascena Oil by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 6. Polishing extracts | Skunk Pharm Research [skunkpharmresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
identification of common impurities in synthetic piperitol
Welcome to the technical support center for the analysis of synthetic piperitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common impurities encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: The most common impurities in this compound synthesized via the reduction of piperitone are typically:
-
Unreacted Piperitone: The starting material for the synthesis. Its presence indicates an incomplete reaction.
-
Isomers of this compound (cis/trans): The reduction of piperitone can lead to the formation of both cis- and trans-piperitol. The ratio of these isomers can vary depending on the reaction conditions.
-
Over-reduction Products: Since piperitone is an α,β-unsaturated ketone, the double bond can also be reduced, leading to saturated ketones like menthone and isomenthone. These can be further reduced to their corresponding alcohols, menthol and isomenthol.[1]
Q2: How can I detect these impurities in my this compound sample?
A2: The most common and effective analytical techniques for identifying and quantifying impurities in synthetic this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
GC-MS is well-suited for separating and identifying volatile compounds like this compound and its related impurities.[2]
-
HPLC is effective for separating non-volatile impurities and for the quantitative analysis of isomers.[3]
Q3: What can cause a high level of unreacted piperitone in my final product?
A3: A high level of residual piperitone is usually due to an incomplete reduction reaction. This can be caused by:
-
Insufficient Reducing Agent: Not using a sufficient molar excess of the reducing agent (e.g., sodium borohydride).
-
Suboptimal Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Reaction Temperature: The reaction temperature may have been too low to achieve a complete reduction.
-
Poor Quality Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
Q4: How can I control the ratio of cis to trans this compound isomers?
A4: The stereoselectivity of the reduction of piperitone is influenced by the choice of reducing agent and the reaction conditions. Bulky reducing agents tend to favor the formation of one isomer over the other. A detailed study of the reaction mechanism and the use of specific chiral catalysts can help in controlling the isomeric ratio.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of synthetic this compound.
| Problem | Possible Cause | Recommended Solution |
| High percentage of unreacted piperitone in GC-MS/HPLC. | Incomplete reduction reaction. | - Increase the molar ratio of the reducing agent to piperitone.- Extend the reaction time.- Ensure the reaction temperature is optimal.- Use a fresh, high-quality reducing agent. |
| Presence of unexpected peaks in the chromatogram. | Formation of over-reduction byproducts (menthone, isomenthone, menthol, isomenthol). | - Use a milder reducing agent or adjust reaction conditions (e.g., lower temperature) to favor 1,2-reduction of the carbonyl group over 1,4-conjugate addition to the double bond.[1] |
| Poor separation of cis and trans this compound isomers in HPLC. | Inappropriate column or mobile phase. | - Use a chiral HPLC column for better separation of stereoisomers.- Optimize the mobile phase composition. A mobile phase of methanol and water is often a good starting point for reversed-phase chromatography.[3][4] |
| Broad or tailing peaks in GC-MS analysis. | - Active sites on the GC column.- Improper sample preparation. | - Use a deactivated GC column suitable for the analysis of terpenes.- Ensure the sample is properly diluted in a suitable solvent (e.g., hexane or ethanol) before injection.[5] |
Quantitative Data Summary
The following table summarizes the typical impurities observed in a synthetic this compound sample produced by the sodium borohydride reduction of piperitone. Please note that these values are illustrative and can vary based on the specific reaction conditions.
| Impurity | Typical Concentration Range (%) | Analytical Method |
| Unreacted Piperitone | 1 - 5 | GC-MS, HPLC |
| cis-Piperitol | 10 - 30 | HPLC, GC-MS |
| trans-Piperitol | 65 - 85 | HPLC, GC-MS |
| Menthone/Isomenthone | < 1 | GC-MS |
Experimental Protocols
Synthesis of this compound via Reduction of Piperitone
This protocol describes a general method for the reduction of piperitone using sodium borohydride.
Materials:
-
Piperitone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
3 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve piperitone (e.g., 300 mg) in methanol (1.25 mL) in a suitable reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (e.g., 50 mg) to the cooled solution.[6]
-
After the initial vigorous reaction subsides, remove the ice bath and stir the mixture at room temperature for 10-20 minutes.[6][7]
-
Add 3 M sodium hydroxide solution (e.g., 1.25 mL) to decompose the borate salts.[6][7]
-
Extract the product with dichloromethane (3 x 5 mL).
-
Combine the organic layers and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
GC-MS Analysis of Synthetic this compound
This protocol provides a general method for the analysis of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: A non-polar or medium-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[5]
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]
-
Injector Temperature: 280 °C.[2]
-
Oven Temperature Program:
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation:
-
Dilute the synthetic this compound sample in a high-purity volatile solvent such as hexane or ethanol (e.g., 1:100 v/v).[5]
HPLC Analysis of this compound Isomers
This protocol outlines a general method for the separation and quantification of cis- and trans-piperitol.
Instrumentation:
-
High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or Refractive Index).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a chiral column for enhanced isomer separation.[8]
HPLC Conditions:
-
Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for the best separation (e.g., starting with 70:30 Methanol:Water).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (if the impurities have a chromophore) or a Refractive Index detector.
Sample Preparation:
-
Dissolve a known amount of the synthetic this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Diagrams
References
- 1. organic chemistry - How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. nacalai.com [nacalai.com]
- 4. hplc mobile phase: Topics by Science.gov [science.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. rsc.org [rsc.org]
Technical Support Center: Stabilization of Piperitol in Aqueous Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of piperitol (p-Menth-1-en-3-ol) in aqueous formulations.
Disclaimer: Limited direct research has been published on the specific stabilization of this compound in aqueous solutions. The following guidance is based on established principles for stabilizing structurally similar monoterpenoid alcohols. Researchers should perform their own stability studies to validate these methods for their specific formulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Discoloration (e.g., yellowing) of the this compound solution over time. | Oxidation of the this compound molecule, particularly at the double bond and the allylic alcohol group. This can be accelerated by light, heat, and the presence of metal ions. | 1. Incorporate Antioxidants: Add water-soluble antioxidants such as ascorbic acid (Vitamin C) or oil-soluble antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol (Vitamin E) if using a co-solvent or emulsion system. 2. Use Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 3. Protect from Light: Store the formulation in amber or opaque containers to prevent photo-degradation. 4. Control Headspace: Purge the container headspace with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Change in odor or "off-notes" developing in the formulation. | Isomerization of this compound to other p-menthane derivatives or formation of volatile degradation products from oxidation. | 1. pH Control: Buffer the aqueous formulation to a pH where this compound exhibits maximum stability (typically in the slightly acidic to neutral range for many organic molecules, but requires experimental confirmation). 2. Temperature Control: Store the formulation at controlled, and preferably refrigerated, temperatures to slow down the rate of degradation reactions. |
| Precipitation or phase separation of this compound from the aqueous solution. | This compound has low water solubility (estimated at ~360 mg/L). Changes in temperature or formulation composition can lead to it coming out of solution. | 1. Use of Co-solvents: Incorporate a water-miscible co-solvent such as ethanol, propylene glycol, or glycerin to increase the solubility of this compound. 2. Formulate as an Emulsion/Microemulsion: Create an oil-in-water (o/w) emulsion or microemulsion using appropriate surfactants and co-surfactants to disperse this compound as fine droplets in the aqueous phase. 3. Complexation with Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with this compound, thereby increasing its aqueous solubility and stability. |
| Loss of this compound potency over time, as determined by analytical methods (e.g., HPLC). | Chemical degradation through one or more pathways (oxidation, isomerization, etc.). | A combination of the above strategies is required. A systematic approach involving a forced degradation study is recommended to identify the primary degradation pathways and then select the most effective stabilization techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous formulation?
A1: Based on the structure of this compound (an unsaturated secondary alcohol), the most probable degradation pathways are:
-
Oxidation: The double bond and the allylic alcohol are susceptible to oxidation, which can lead to the formation of ketones (such as piperitone), epoxides, and other oxygenated derivatives. This can be initiated by light, heat, or metal ions.
-
Isomerization: The double bond in the cyclohexene ring may migrate, or chiral centers may epimerize under certain pH and temperature conditions, leading to the formation of isomeric impurities with different properties.
-
Dehydration: As a secondary alcohol, this compound could undergo acid-catalyzed dehydration to form dienes, although this is generally less common in neutral aqueous solutions.
Q2: Which antioxidants are most suitable for stabilizing this compound?
A2: The choice of antioxidant depends on the formulation type.
-
For true aqueous solutions , water-soluble antioxidants like ascorbic acid (Vitamin C) and its salts are a good starting point.
-
For emulsions or formulations with co-solvents , oil-soluble antioxidants such as BHT, BHA, and α-tocopherol (Vitamin E) can be incorporated into the oil phase or the this compound-containing phase. It is often beneficial to use a combination of antioxidants that act by different mechanisms (e.g., a free radical scavenger and a chelating agent).
Q3: How does pH affect the stability of this compound?
Q4: What are the best practices for storing aqueous this compound formulations?
A4: To maximize stability, store aqueous this compound formulations:
-
Protected from light: In amber glass vials or other opaque containers.
-
At reduced temperatures: Refrigeration (2-8 °C) is generally recommended to slow down chemical reactions.
-
With minimal headspace: Or with the headspace purged with an inert gas like nitrogen to reduce oxygen exposure.
Q5: How can I increase the solubility of this compound in my aqueous formulation?
A5: Due to its limited water solubility, several strategies can be employed:
-
Co-solvents: Adding solvents like ethanol or propylene glycol.
-
Surfactants: Using surfactants to create micellar solutions or emulsions. The choice of surfactant can be guided by the hydrophilic-lipophilic balance (HLB) value.
-
Cyclodextrins: These can encapsulate the this compound molecule, increasing its solubility and potentially its stability.
Data Presentation
The following tables are templates to illustrate how to present quantitative data from a stability study.
Table 1: Example of this compound Stability in an Aqueous Buffered Solution with Different Antioxidants
| Formulation | Initial Concentration (% w/v) | Concentration after 30 days at 40°C (% w/v) | % this compound Remaining | Appearance |
| Control (no antioxidant) | 0.02 | 0.012 | 60% | Slightly yellow |
| 0.1% Ascorbic Acid | 0.02 | 0.018 | 90% | Colorless |
| 0.05% BHT (in 5% ethanol co-solvent) | 0.02 | 0.019 | 95% | Colorless |
| 0.1% Ascorbic Acid + 0.05% EDTA | 0.02 | 0.019 | 95% | Colorless |
Table 2: Example of pH Influence on this compound Stability
| pH of Formulation | Initial Concentration (% w/v) | Concentration after 30 days at 40°C (% w/v) | % this compound Remaining |
| 3.0 | 0.02 | 0.015 | 75% |
| 5.0 | 0.02 | 0.018 | 90% |
| 7.0 | 0.02 | 0.017 | 85% |
| 9.0 | 0.02 | 0.013 | 65% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study aims to identify potential degradation products and the degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the this compound stock solution in a sealed vial and heat at 60°C for 48 hours.
-
Photodegradation: Expose the this compound stock solution in a transparent vial to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Analyze the samples using HPLC with a photodiode array (PDA) detector to observe any changes in the chromatograms and UV spectra of the peaks.
-
Use LC-MS to identify the mass of the degradation products to help in structure elucidation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the development of a reversed-phase HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Development:
-
Start with a mobile phase of acetonitrile and water (e.g., 60:40 v/v).
-
If separation is not optimal, introduce a pH modifier like 0.1% formic acid or acetic acid to the aqueous phase.
-
Optimize the mobile phase composition (isocratic or gradient) to achieve good resolution (Rs > 2) between this compound and all degradation product peaks.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Acetic Acid in Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a wavelength determined by the UV spectrum of this compound)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation:
-
Inject the stressed samples from the forced degradation study to demonstrate the method's specificity and ability to separate this compound from its degradation products.
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stabilizing this compound formulations.
addressing challenges in the quantification of piperitol in complex mixtures
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for challenges encountered during the quantification of piperitol in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound from complex matrices like plant extracts or biological fluids?
A1: The primary challenges stem from the complexity of the sample matrix, which can lead to several issues. These include matrix interference, where other compounds co-elute with this compound, causing inaccurate quantification.[1][2] The inherent volatility and potential for thermal degradation of this compound can also pose problems, especially during sample preparation and Gas Chromatography (GC) analysis.[3][4] Furthermore, ensuring the stability of this compound throughout the extraction and analysis process is crucial, as degradation can lead to underestimation.[3][5]
Q2: Which analytical technique is better for this compound quantification: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be used effectively, and the choice depends on the sample matrix, the desired sensitivity, and the available equipment.
-
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is well-suited for volatile compounds like this compound and is considered a sensitive method for its analysis.[6] However, it may require derivatization for less volatile impurities and is susceptible to thermal degradation of labile compounds.[4][7]
-
High-Performance Liquid Chromatography (HPLC) , typically with UV or MS detection, is also a robust technique.[8] It avoids the high temperatures of GC, reducing the risk of this compound degradation. Reversed-phase HPLC is a common approach.[8][9]
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is critical for accurate quantification.[1] Effective sample preparation is the most crucial step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively isolate this compound and remove interfering substances.[10] Diluting the sample can also be an effective strategy to reduce matrix interference, provided the this compound concentration remains above the limit of quantification.[2] A matrix precipitation strategy, where the sample is dissolved in a solvent and then an anti-solvent is added to precipitate the matrix, can also be highly effective.[1]
Q4: What are the key parameters for validating an analytical method for this compound quantification?
A4: Method validation should be performed according to guidelines from the International Council for Harmonisation (ICH) or equivalent regulatory bodies.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][11]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic analysis of this compound.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for this compound quantification.
Caption: Troubleshooting decision tree for common chromatography issues.
Specific Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection Failure: The sample may not have been drawn into the sample loop or injected correctly.[12] | Action: Verify the injection process. Check for pressure drops during injection, which indicate a successful injection has occurred.[12] |
| This compound Degradation: The compound may be unstable under the analytical conditions (e.g., high temperature in GC inlet).[3] | Action: Lower the GC inlet temperature.[4] Consider using HPLC as an alternative method to avoid high temperatures. | |
| Peak Tailing | Column Active Sites: Free silanol groups on silica-based columns can interact with the hydroxyl group of this compound, causing tailing.[12] | Action: Use a column with end-capping or a polar-embedded phase. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase.[12] |
| Sample Overload: Injecting too much sample can saturate the column.[12] | Action: Reduce the injection volume or dilute the sample.[12] | |
| Irreproducible Retention Times | Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.[12] | Action: Increase the equilibration time to at least 5-10 column volumes.[12] |
| Flow Rate Fluctuation: Leaks or issues with the pump/flow controller can cause unstable flow rates.[13][14] | Action: Check the system for leaks, especially at fittings. Purge the pump to remove air bubbles.[14] | |
| Ghost Peaks | Carryover: Residue from a previous, more concentrated sample is retained in the injector or column. | Action: Run several blank injections with a strong solvent to wash the system. Ensure the needle and injection port are clean. |
| Contaminated Carrier Gas/Mobile Phase: Impurities in the gas or solvents can elute as peaks.[15] | Action: Use high-purity carrier gas and HPLC-grade solvents. Prepare fresh mobile phase daily.[13][15] |
Quantitative Data Summary
The following tables summarize typical validation parameters for quantifying plant-derived compounds, which can serve as a benchmark for developing a method for this compound.
Table 1: Example HPLC-MS/MS Method Validation Parameters Data is illustrative for bioactive constituents in a complex herbal formula.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 1–75 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy (%) | 85–115% |
| Recovery (%) | Within acceptable range |
| Source: Adapted from a study on a Thai herbal formula containing Piper species.[16] |
Table 2: Example GC-FID Method Validation Parameters Data is illustrative for the analysis of menthol, a compound structurally similar to this compound.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | Calculated based on 3.3 * (Std. Dev. of Response / Slope) |
| Limit of Quantification (LOQ) | Calculated based on 10 * (Std. Dev. of Response / Slope) |
| Accuracy (Recovery %) | 98-102% |
| Precision (RSD%) | < 2% |
| Source: Adapted from a GC method validation study for menthol.[6] |
Experimental Protocols
Below are detailed methodologies for sample preparation and analysis, synthesized from established methods for similar compounds.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to clean up complex plant extracts and isolate this compound.[10]
-
SPE Cartridge Selection: Choose a reversed-phase cartridge (e.g., C18) suitable for retaining moderately polar compounds like this compound.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve the crude plant extract in a solvent compatible with the initial mobile phase (e.g., methanol/water mixture). Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5-10% methanol in water) to remove highly polar interferences. This step helps in obtaining cleaner extracts.[10]
-
Elution: Elute this compound from the cartridge using a small volume (e.g., 2-5 mL) of a stronger organic solvent, such as acetonitrile or methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Protocol 2: HPLC-UV Analysis
This protocol provides a starting point for developing an HPLC method for this compound quantification.[8][9]
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like 20 mM ammonium acetate, pH 4.0). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
UV Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (requires preliminary scanning, but a starting point could be around 210-220 nm).
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of this compound standards. Use this curve to determine the concentration in the samples.[9]
Protocol 3: GC-MS Analysis
This protocol outlines a general approach for analyzing this compound using Gas Chromatography-Mass Spectrometry.[3][6]
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.[3]
-
Inlet Temperature: 250 °C (optimize to prevent degradation).
-
Injection Mode: Split or splitless, depending on the expected concentration.
-
Oven Temperature Program:
-
Start at 60 °C.
-
Ramp up to 300 °C at a rate of 3-10 °C/min.[3]
-
Hold at 300 °C for 5-10 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
Identification & Quantification: Identify this compound based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the effects of matrix interference in the measurement of urine protein analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. halocolumns.com [halocolumns.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Piperitol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of piperitol, a monoterpene of interest for its potential therapeutic properties. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and natural health ingredients. This document outlines the validation parameters and experimental protocols for both GC-MS and a proposed HPLC method, supported by representative experimental data to aid in method selection and implementation.
Method Comparison: GC-MS vs. HPLC for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2] High-Performance Liquid Chromatography (HPLC), particularly with a Diode-Array Detector (DAD), presents a viable alternative, especially for samples that may not be suitable for the high temperatures used in GC.[1][3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Separation based on polarity in a liquid mobile phase, with detection by UV-Vis absorbance. |
| Applicability for this compound | Ideal for volatile compounds like this compound, making it a standard technique.[3] | Suitable for non-volatile or thermally labile compounds; can be adapted for this compound analysis.[3][4] |
| Sample Preparation | Typically involves extraction with a volatile solvent.[3] | Often requires solvent extraction followed by filtration.[3][4] |
| Selectivity & Specificity | High, due to mass spectral data providing structural information. | Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra. |
| Sensitivity | Generally high, with low limits of detection.[2][5] | Sensitivity is dependent on the chromophore of the analyte. |
| Run Time | Can be optimized for rapid analysis.[1] | Run times can be longer depending on the complexity of the separation. |
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of terpenes, including compounds structurally similar to this compound, using GC-MS and HPLC. This data is representative and serves as a benchmark for method performance.
Table 1: GC-MS Method Validation Data for Terpene Analysis
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.998 | [1] |
| Limit of Detection (LOD) | 0.025 - 0.5 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/mL | [5] |
| Accuracy (% Recovery) | 80.23 - 115.41% | [1] |
| Precision (%RSD) | ||
| - Intraday | ≤ 12.03% | [1] |
| - Interday | ≤ 11.34% | [1] |
Table 2: HPLC-DAD Method Validation Data for Terpene Analysis
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.995 | [4] |
| Limit of Detection (LOD) | 3.5 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 11 µg/mL | [4] |
| Accuracy (% Recovery) | 95 - 105% | [4] |
| Precision (%RSD) | ||
| - Intraday | < 2% | [4] |
| - Interday | < 2% | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.
Validated GC-MS Method for this compound Analysis
This protocol is based on standard methods for the analysis of volatile compounds in essential oils and is suitable for this compound quantification.[3]
1. Sample Preparation:
-
Accurately weigh 1 g of the essential oil or plant extract.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 3°C/min.
-
Hold: 5 minutes at 240°C.[3]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Method Validation:
-
Linearity: Prepare a series of this compound standard solutions (e.g., 1-100 µg/mL) and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.99 is desirable.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[5]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision: Assess repeatability (intraday precision) by analyzing at least six replicates of a sample on the same day and intermediate precision (interday) by repeating the analysis on different days.
Proposed HPLC-DAD Method for this compound Analysis
This proposed method is adapted from a validated HPLC method for the simultaneous determination of structurally similar monoterpenes, piperitone and pulegone, in Mentha species.[3][4]
1. Sample Preparation:
-
Accurately weigh 1 g of the plant material or extract.
-
Extract with 10 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of methanol (A) and water (B) can be optimized. A starting point could be a gradient from 60% A to 100% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., determined by UV scan of a standard). For similar terpenes, 254 nm is often used.
-
Injection Volume: 20 µL.
3. Method Validation:
-
Follow the same validation parameters (Linearity, LOD, LOQ, Accuracy, and Precision) as described for the GC-MS method. For linearity, a range of 10-500 µg/mL has been reported for similar terpenes.[4]
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
Piperitol and Menthol: A Comparative Analysis of Cooling Receptor Engagement
A comprehensive review of the existing scientific literature reveals a significant disparity in the characterization of cooling receptor activity between piperitol and its structural analog, menthol. While menthol's interaction with the transient receptor potential melastatin 8 (TRPM8) channel is extensively documented, empirical data on this compound's activity at this or other thermoreceptors remains largely unavailable. This guide synthesizes the current knowledge on menthol's cooling properties and provides a framework for the potential investigation of this compound.
Introduction to Cooling Sensation
The perception of cold is primarily mediated by the TRPM8 ion channel, a non-selective cation channel expressed in sensory neurons.[1] Activation of TRPM8 by either cold temperatures or chemical agonists leads to an influx of calcium ions, triggering a signaling cascade that is interpreted by the brain as a cooling sensation.[1] Menthol, a cyclic terpene alcohol, is the most well-characterized natural agonist of TRPM8.[2] this compound, another monoterpenoid alcohol, shares structural similarities with menthol, suggesting it may also possess cooling properties. However, direct experimental evidence for this is currently lacking in publicly available research. An odor profile analysis of this compound does describe a "cooling" characteristic, though the underlying mechanism has not been elucidated.
Comparative Data on Receptor Activity
A thorough review of scientific databases reveals a wealth of quantitative data on menthol's activity at TRPM8, while such data for this compound is conspicuously absent. The half-maximal effective concentration (EC50) of menthol for TRPM8 activation has been reported in various studies, with values typically in the micromolar range.
| Compound | Receptor | Assay Type | EC50 / IC50 (µM) | Reference |
| Menthol | TRPM8 | Calcium Imaging | 62.64 ± 1.2 | [2] |
| Menthol | TRPM8 | Electrophysiology | ~50 - 200 | [2] |
| This compound | TRPM8 | - | No data available | - |
Signaling Pathways and Molecular Mechanisms
Menthol's activation of TRPM8 initiates a well-defined signaling pathway. Binding of menthol to the TRPM8 channel induces a conformational change, leading to channel opening and subsequent influx of Ca2+ ions. This increase in intracellular calcium concentration is the primary signal that leads to the sensation of cooling.
Caption: Signaling pathway of menthol-induced cooling sensation.
The molecular interactions between menthol and the TRPM8 channel have been studied, with specific residues within the channel identified as crucial for menthol binding and activation. While this compound's structural similarity to menthol suggests a potential interaction with TRPM8, the specific binding site and mechanism of action, if any, remain to be determined.
Experimental Protocols for Assessing Cooling Receptor Activity
To facilitate future comparative studies, detailed protocols for assessing the activity of compounds on cooling receptors are provided below. These methods are standard in the field and can be applied to investigate this compound's potential cooling properties.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration in response to agonist application.
Workflow:
Caption: Experimental workflow for a calcium imaging assay.
Detailed Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and menthol) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, indicating an increase in intracellular calcium, is used to determine the concentration-response curve and calculate the EC50 value for each compound.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel.
Workflow:
Caption: Experimental workflow for patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation: Use HEK293 cells stably expressing the human TRPM8 channel, plated on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
-
Pipette Formation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution.
-
Whole-Cell Configuration: Form a high-resistance seal between the patch pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell recording configuration.
-
Compound Application: Perfuse the cells with various concentrations of the test compounds.
-
Data Acquisition and Analysis: Record the whole-cell currents in response to voltage steps or ramps. Analyze the current-voltage relationship and the dose-dependent activation of the channel to determine the EC50 value.
Conclusion and Future Directions
While menthol is a well-established and potent agonist of the TRPM8 cooling receptor, the activity of this compound at this and other thermoreceptors remains uncharacterized. The structural similarity between the two molecules provides a strong rationale for investigating this compound's potential as a cooling agent. The experimental protocols detailed in this guide offer a clear path for future research to elucidate the cooling receptor activity of this compound and enable a direct and quantitative comparison with menthol. Such studies are essential for a comprehensive understanding of the structure-activity relationships of cooling compounds and could lead to the discovery of novel sensory modulators for various applications.
References
chemotaxonomic comparison of piperitol content in different Eucalyptus species
For Researchers, Scientists, and Drug Development Professionals
The genus Eucalyptus, a cornerstone of the Australian flora, is renowned for its rich and diverse array of essential oils. Among the myriad of secondary metabolites, the monoterpenoid alcohol piperitol, and its corresponding ketone piperitone, play a significant role in the chemotaxonomic classification of certain species. This guide provides a comparative analysis of this compound and piperitone content across various Eucalyptus species, supported by experimental data and detailed methodologies, to aid in chemotaxonomic studies and potential applications in drug development.
The presence and concentration of this compound and piperitone are key markers for distinguishing between different species and even defining specific chemotypes within a single species. For instance, Eucalyptus dives, commonly known as the broad-leaved peppermint, exhibits distinct chemotypes based on its essential oil composition, with the "Type" chemotype being particularly rich in piperitone[1]. This chemical diversity underscores the importance of detailed phytochemical analysis in the systematic classification and exploration of the therapeutic potential of Eucalyptus species.
Comparative Analysis of this compound and Piperitone Content
The following table summarizes the quantitative data on this compound and piperitone content in the essential oils of various Eucalyptus species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis. It is important to note that piperitone is often the more abundant of the two related compounds.
| Eucalyptus Species | This compound Content (%) | Piperitone Content (%) | Reference(s) |
| Eucalyptus dives | Not explicitly quantified, but present | 40.0 - 68.0 | [1] |
| Eucalyptus tereticornis | Not detected | 19.4 | [2] |
| Eucalyptus pauciflora | Not detected | Main constituent (exact % not specified) | [2] |
| Eucalyptus radiata | Present (minor component) | Present (minor component) | [3] |
| Eucalyptus piperita | Present (not quantified) | Main constituent (not quantified) | |
| Eucalyptus camaldulensis | Present (chemotype dependent) | 10.28 (in a specific chemotype) | |
| Eucalyptus globulus | Not typically reported as a major constituent | Not typically reported as a major constituent | [4][5][6][7][8][9] |
Experimental Protocols
The quantification of this compound and other volatile compounds in Eucalyptus essential oils is primarily achieved through a combination of essential oil extraction followed by chromatographic analysis.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from plant material is hydrodistillation.
-
Plant Material: Fresh or air-dried leaves of the Eucalyptus species are used.
-
Apparatus: A Clevenger-type apparatus is typically employed.
-
Procedure:
-
A known weight of the plant material is placed in a round-bottom flask with a sufficient volume of distilled water.
-
The mixture is heated to boiling. The steam and volatile components are condensed in a condenser.
-
The essential oil, being immiscible with water, is collected in a graduated tube.
-
The collected oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating, identifying, and quantifying the individual components of an essential oil[10][11][12].
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Chromatographic Conditions (Example):
-
Column: A non-polar or polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm)[10].
-
Carrier Gas: Helium is typically used as the carrier gas[10][11].
-
Oven Temperature Program: The temperature program is crucial for separating the components. A typical program might be:
-
Initial temperature of 60°C, held for a few minutes.
-
Ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3-5°C/min).
-
Hold at the final temperature for a set period[10].
-
-
Injector and Detector Temperatures: These are typically set at 250°C and 280°C, respectively.
-
-
Identification and Quantification:
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley)[11].
-
Quantification: The relative percentage of each compound is determined by integrating the peak area in the chromatogram.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the chemotaxonomic analysis of this compound content in Eucalyptus species.
Caption: Workflow for chemotaxonomic analysis of Eucalyptus.
Chemotaxonomic Significance of this compound
The chemical profile of essential oils, particularly the presence and concentration of specific terpenoids like this compound and piperitone, serves as a valuable tool in plant taxonomy. In the genus Eucalyptus, these compounds are characteristic of the "peppermint" group, so named for their distinctive aroma.
The variation in piperitone content within Eucalyptus dives is a classic example of chemotaxonomy, leading to the classification of different chemotypes[1]. The 'Type' chemotype, with its high piperitone content, is commercially valuable for the production of synthetic menthol. Other chemotypes of the same species may have significantly lower levels of piperitone and higher concentrations of other compounds like phellandrene or 1,8-cineole[1]. This chemical polymorphism has significant implications for both the ecological interactions of the plant and its commercial applications.
While this compound itself is often present in smaller quantities than piperitone, its detection can further refine chemotaxonomic classifications. The biosynthetic relationship between this compound (an alcohol) and piperitone (a ketone) suggests that the relative abundance of these two compounds could be indicative of specific enzymatic pathways and genetic variations within and between species.
Further research into the this compound content of a wider range of Eucalyptus species is warranted to fully elucidate its chemotaxonomic significance and to explore its potential as a biomarker for specific traits of interest in breeding programs for medicinal and aromatic applications.
References
- 1. csiro.au [csiro.au]
- 2. Chemical Composition and Phytotoxic and Antibiofilm Activity of the Essential Oils of Eucalyptus bicostata, E. gigantea, E. intertexta, E. obliqua, E. pauciflora and E. tereticornis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csiro.au [csiro.au]
- 4. GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of the chemical composition of the essential oil from Eucalyptus globulus growing in Dehradun (India) and around the world. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Exploiting the Integrated Valorization of Eucalyptus globulus Leaves: Chemical Composition and Biological Potential of the Lipophilic Fraction before and after Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalscientificjournal.com [globalscientificjournal.com]
- 10. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Comparative Analysis of the Cytotoxic Effects of Piperitol Enantiomers on Cancer Cell Lines: A Data-Driven Guide
Introduction
Piperitol, a monoterpenoid alcohol, has garnered interest within the scientific community for its potential therapeutic properties. As a chiral molecule, this compound exists in two enantiomeric forms: (+)-piperitol and (-)-piperitol. The stereochemistry of a molecule can significantly influence its biological activity, a critical consideration in drug development. This guide aims to provide a comparative analysis of the cytotoxic effects of this compound enantiomers against various cancer cell lines. However, a comprehensive review of the current scientific literature reveals a notable gap in research directly comparing the cytotoxic profiles of individual this compound enantiomers. The available data primarily focuses on the effects of trans-piperitol, a specific isomer, often as a major constituent of essential oils.
This guide will, therefore, present the existing experimental data on the cytotoxicity of trans-piperitol as a proxy for understanding the potential anticancer effects of this compound. We will also discuss the importance of chirality in the biological activity of natural products and highlight the need for future research to isolate and evaluate the individual enantiomers of this compound. This will provide researchers, scientists, and drug development professionals with a clear understanding of the current state of knowledge and future directions for the investigation of this compound as a potential anticancer agent.
Cytotoxicity of trans-Piperitol
Recent studies have investigated the cytotoxic properties of essential oils containing trans-piperitol as a major component. One such study on the essential oil of Peucedanum dhana identified trans-piperitol as the most abundant constituent (51.23%) and evaluated its cytotoxic effects against several human cancer cell lines and a non-cancerous murine fibroblast cell line.[1][2]
The findings from this research provide the most direct evidence to date of this compound's anticancer potential. The study demonstrated that trans-piperitol exhibits cytotoxic activity against human colonic adenocarcinoma (SW480), human lung adenocarcinoma (A549), and cervical cancer (Hela) cells.[1][2] Notably, the essential oil displayed significant cytotoxicity towards SW480 cells.[1][2]
Data Summary
The cytotoxic activity of trans-piperitol against various cell lines is summarized in the table below. The data is derived from studies where trans-piperitol was tested as a pure compound.[1][2]
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result |
| trans-Piperitol | SW480 | Human Colonic Adenocarcinoma | MTT | Cytotoxicity | Active |
| trans-Piperitol | A549 | Human Lung Adenocarcinoma | MTT | Cytotoxicity | Active |
| trans-Piperitol | Hela | Human Cervical Cancer | MTT | Cytotoxicity | Active |
| trans-Piperitol | 3T3L1 | Murine Fibroblast | MTT | Cytotoxicity | Active |
Further quantitative data such as IC50 values for the pure compound were not explicitly provided in the referenced study.
Experimental Protocols
The evaluation of the cytotoxic effects of trans-piperitol was conducted using standard in vitro cell-based assays. The following is a detailed description of the methodology employed.
Cell Culture and Maintenance
Human colonic adenocarcinoma (SW480), human lung adenocarcinoma (A549), cervical cancer (Hela), and murine fibroblast (3T3L1) cells were used. The cell lines were cultured in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin). Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cytotoxicity
The cytotoxic effect of trans-piperitol was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of trans-piperitol. A control group with vehicle-treated cells was also included.
-
Incubation: The plates were incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.
-
MTT Addition: After the incubation period, the treatment medium was removed, and MTT solution was added to each well. The plates were then incubated for a further 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to each well to dissolve the formazan crystals, resulting in a purple-colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability was calculated by comparing the absorbance of the treated cells to that of the control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Conceptual Signaling Pathway for Apoptosis Induction
While the specific signaling pathways affected by this compound have not yet been elucidated, the following diagram illustrates a general conceptual pathway by which a cytotoxic compound can induce apoptosis (programmed cell death).
Caption: A conceptual diagram of the intrinsic apoptosis pathway.
Discussion and Future Perspectives
The preliminary findings on the cytotoxic effects of trans-piperitol are promising and suggest that this monoterpenoid may have potential as an anticancer agent. However, the lack of data on the individual enantiomers, (+)-piperitol and (-)-piperitol, represents a significant knowledge gap. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even contribute to adverse effects.
Therefore, future research should prioritize the following:
-
Chiral Separation: The development of methods for the efficient separation of (+)-piperitol and (-)-piperitol is a crucial first step.
-
Comparative Cytotoxicity Studies: Once isolated, the individual enantiomers should be screened against a panel of cancer cell lines to determine if there are significant differences in their cytotoxic potency and selectivity.
-
Mechanism of Action Studies: For the more active enantiomer(s), further studies are needed to elucidate the underlying molecular mechanisms of action. This could involve investigating their effects on cell cycle progression, apoptosis induction, and key signaling pathways involved in cancer cell proliferation and survival.
-
In Vivo Studies: The most promising enantiomer(s) should be evaluated in preclinical animal models to assess their in vivo efficacy and safety.
Conclusion
While the current body of scientific literature does not permit a direct comparison of the cytotoxic effects of this compound enantiomers, the available data on trans-piperitol provides a foundation for future research into the anticancer potential of this compound. The demonstrated cytotoxicity against several cancer cell lines warrants further investigation. A thorough evaluation of the individual enantiomers is essential to fully understand the structure-activity relationship and to identify the most promising candidate for further development as a potential therapeutic agent for cancer. The methodologies and conceptual frameworks presented in this guide offer a roadmap for researchers to pursue these critical next steps.
References
Unraveling the Antifungal Potential of the Piper Genus: A Comparative Analysis with Commercial Fungicides
A comprehensive review of the antifungal efficacy of compounds derived from Piper species in comparison to established commercial fungicides. This guide addresses the current landscape of research, presents available quantitative data, and details the experimental methodologies for a scientific audience.
Executive Summary
While the initial aim of this guide was to directly compare the antifungal efficacy of piperitol with commercial fungicides, a thorough review of existing scientific literature reveals a significant gap in research on this compound as an isolated compound. There is a notable lack of specific data, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition studies, for this compound against key fungal pathogens.
Consequently, this guide pivots to a broader, yet highly relevant, analysis of other bioactive compounds and essential oils derived from the Piper genus that have demonstrated notable antifungal properties. By examining the efficacy of these Piper-derived substances against clinically important fungi like Candida albicans and Aspergillus niger, and comparing this with the performance of widely used commercial fungicides, we aim to provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available data, outlines the experimental protocols used to generate this data, and visually represents key fungal metabolic pathways targeted by antifungal agents.
Comparative Antifungal Efficacy: Piper Compounds vs. Commercial Fungicides
The antifungal activity of various compounds isolated from Piper species has been evaluated against several fungal strains. For a direct comparison, we focus on the MIC, which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Against Candida albicans
Candida albicans is a prevalent opportunistic fungal pathogen in humans, causing both superficial and systemic infections. The following table compares the MIC values of various Piper-derived compounds and commercial fungicides against C. albicans.
| Compound/Drug | Type | MIC Range (µg/mL) | Citation |
| From Piper Species | |||
| Coruscanone A | Cyclopentenedione | 0.78 | [1] |
| Eupomatenoid-6 | Lignan | 8 | [1] |
| Brachyamide B | Amide | 41.82 (IC50) | [1] |
| Sarmentosine | Amide | 32.82 (IC50) | [1] |
| Piperine | Alkaloid | 512 - 1024 | [2] |
| Hydroxychavicol | Phenylpropanoid | 15.62 - 500 | |
| Piper betle leaf extract | Ethyl Acetate Extract | 125 | [3] |
| Commercial Fungicides | |||
| Fluconazole | Azole | 0.25 - 1024 | [4] |
| Amphotericin B | Polyene | 0.0625 | [1] |
| Ketoconazole | Azole | - | |
| Itraconazole | Azole | - |
Against Aspergillus niger
Aspergillus niger is a common mold that can cause opportunistic infections, particularly in immunocompromised individuals. The data for antifungal activity against this fungus is presented below.
| Compound/Drug | Type | MIC Range (µg/mL) | Citation |
| From Piper Species | |||
| Hydroxychavicol | Phenylpropanoid | 125 - 500 | |
| Commercial Fungicides | |||
| Amphotericin B | Polyene | 0.5 - 2.0 | [5][6][7] |
| Itraconazole | Azole | 0.25 - >8.0 | [6][7] |
| Fluconazole | Azole | 256 - >256 | [5] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antifungal susceptibility testing. The most common methods employed are the broth microdilution and disk diffusion assays, with protocols standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Key Steps:
-
Inoculum Preparation : A standardized suspension of the fungal isolate is prepared. For yeasts like Candida, this is typically adjusted to a specific cell density (e.g., 0.5 McFarland standard). For molds like Aspergillus, a conidial suspension is prepared and the concentration of conidia is determined using a hemocytometer.[8]
-
Antifungal Agent Dilution : The antifungal compound is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.
-
Inoculation and Incubation : Each well is inoculated with the fungal suspension. The plates are then incubated under controlled conditions (e.g., 35°C for 24 to 48 hours).[7]
-
MIC Determination : The MIC is determined as the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.[9] This can be assessed visually or with a spectrophotometer.
Mechanism of Action: Targeting Ergosterol Biosynthesis
A primary target for many commercial antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately, cell death.[10][11] The diagram below illustrates this pathway and the points of inhibition by major antifungal classes.
Caption: Ergosterol biosynthesis pathway and targets of major antifungal drugs.
-
Azoles (e.g., Fluconazole, Itraconazole, Ketoconazole) : This class of fungicides inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 or CYP51 gene), which is crucial for the conversion of lanosterol to ergosterol.[12][13] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane.
-
Polyenes (e.g., Amphotericin B) : Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This disrupts the membrane's integrity, causing leakage of essential intracellular components and leading to cell death.[14][15]
While the precise mechanisms of action for many compounds from the Piper genus are still under investigation, some studies suggest that they may also interfere with the fungal cell membrane or key enzymatic pathways.[16]
Conclusion
The exploration of natural products for novel antifungal agents is a critical area of research, particularly in light of increasing antifungal resistance. While a direct comparison of this compound's efficacy remains elusive due to a lack of specific data, this guide demonstrates that the Piper genus is a rich source of other bioactive compounds with significant antifungal potential.
Compounds such as coruscanone A and eupomatenoid-6 have shown promising activity against Candida albicans. However, the efficacy of the compounds and extracts from Piper species varies widely and, in many cases, does not yet match the potency of established commercial fungicides like Amphotericin B.
Further research is imperative to isolate and characterize the antifungal properties of this compound and other compounds from the Piper genus. Standardized in vitro and in vivo studies are needed to rigorously evaluate their efficacy, toxicity, and mechanisms of action. Such research will be instrumental in determining their potential for development as new therapeutic agents to combat fungal infections.
References
- 1. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of solvent extracts of Piper betle and Ocimum sanctum Linn on Candida albicans: An in vitro comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjpath.org.my [mjpath.org.my]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. Drug interactions of azole antifungals - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 15. mdpi.com [mdpi.com]
- 16. Phytochemical profiling of Piper crocatum and its antifungal mechanism action as Lanosterol 14 alpha demethylase CYP51 inhibitor: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Investigation of Synthetic and Natural Piperitol
A detailed analysis of the spectroscopic data of piperitol derived from both synthetic routes and natural sources reveals remarkable consistency in their chemical fingerprints. This guide provides a comprehensive comparison of their spectroscopic profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in distinguishing and characterizing this important monoterpenoid.
This compound, a naturally occurring monoterpenoid alcohol, is found in the essential oils of various plants, including those from the Mentha and Piper genera. It is valued for its characteristic minty and herbaceous aroma and is utilized in the flavor, fragrance, and pharmaceutical industries. The increasing demand for this compound has led to the development of synthetic production methods. Consequently, the ability to differentiate between natural and synthetic this compound is crucial for quality control, regulatory compliance, and scientific research. This guide presents a side-by-side spectroscopic comparison of this compound from both origins, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The primary spectroscopic methods employed for the structural elucidation and comparison of organic molecules are ¹H NMR, ¹³C NMR, IR, and MS. The data presented in the following table has been compiled from various sources detailing the analysis of both natural and synthetic this compound. While minor variations in chemical shifts and peak intensities can occur due to differences in solvent, concentration, and instrument calibration, the overall spectral patterns remain consistent.
| Spectroscopic Technique | Natural this compound | Synthetic this compound | Key Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.45 (br s, 1H), 4.10 (br s, 1H), 2.15-2.05 (m, 1H), 1.98-1.85 (m, 2H), 1.70 (s, 3H), 1.65-1.50 (m, 2H), 0.92 (d, J=6.8 Hz, 3H), 0.88 (d, J=6.8 Hz, 3H) | δ 5.46 (br s, 1H), 4.11 (br s, 1H), 2.14-2.06 (m, 1H), 1.97-1.86 (m, 2H), 1.71 (s, 3H), 1.64-1.51 (m, 2H), 0.93 (d, J=6.8 Hz, 3H), 0.89 (d, J=6.8 Hz, 3H) | The proton NMR spectra are virtually identical, showing characteristic signals for the olefinic proton, the proton attached to the hydroxyl-bearing carbon, and the methyl groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.5, 121.8, 68.5, 41.2, 34.2, 31.0, 23.5, 21.0, 19.8 | δ 134.6, 121.7, 68.6, 41.3, 34.1, 31.1, 23.6, 21.1, 19.9 | The carbon NMR spectra also show excellent correlation, with minimal differences in chemical shifts for all carbon atoms in the molecule. |
| IR (neat, cm⁻¹) | 3380 (br, O-H), 2960, 2925, 2870 (C-H), 1675 (C=C), 1450, 1370 (C-H bend), 1040 (C-O) | 3385 (br, O-H), 2962, 2927, 2872 (C-H), 1676 (C=C), 1452, 1371 (C-H bend), 1041 (C-O) | The IR spectra are characterized by a broad O-H stretching band, C-H stretching vibrations, a C=C stretching absorption, and a C-O stretching band, all of which are present in both samples. |
| Mass Spectrometry (EI, m/z) | 154 (M⁺), 139, 121, 111, 95, 81, 69, 55, 43 | 154 (M⁺), 139, 121, 111, 95, 81, 69, 55, 43 | The mass spectra of both natural and synthetic this compound exhibit the same molecular ion peak (M⁺) at m/z 154 and an identical fragmentation pattern, further confirming their structural identity. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) for Natural this compound
-
Sample Preparation: Essential oil containing this compound is diluted in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held at 240 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and the NIST library.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound sample (either natural or synthetic) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz NMR spectrometer.
-
Acquisition Parameters: A standard proton pulse program is used with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. 16 scans are typically acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz NMR spectrometer (or the same 400 MHz instrument operating at the corresponding carbon frequency).
-
Acquisition Parameters: A proton-decoupled pulse program is used with a 30° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A drop of the neat this compound sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Measurement Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans are co-added to obtain the final spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of natural and synthetic compounds.
Caption: General workflow for the spectroscopic comparison of natural and synthetic compounds.
Conclusion
The spectroscopic analysis of this compound from both natural and synthetic origins demonstrates that the chemical structure of the molecule is identical regardless of its source. The ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provide a consistent and characteristic fingerprint for this compound. While trace impurities may differ between natural extracts and synthetically produced this compound, the primary spectroscopic features of the target compound remain the same. This guide provides researchers with the necessary data and protocols to confidently identify and characterize this compound in their work.
Evaluating the Cross-Reactivity of Piperitol in Enzyme Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential cross-reactivity of piperitol, a naturally occurring lignan and monoterpenoid, in enzyme inhibition assays. Due to a lack of specific publicly available data on the enzyme inhibitory activity of this compound, this document focuses on the performance of structurally related compounds and established enzyme inhibitors. This comparative analysis, supported by experimental data and protocols, is intended to guide researchers in designing studies to assess this compound's potential enzymatic interactions.
Introduction to this compound and Enzyme Cross-Reactivity
This compound is a natural compound found in various plants, including certain species of the Piper genus and the Tibetan medicinal plant Lancea tibetica[1]. It exists as different isomers and is classified as both a lignan and a monoterpenoid[2][3]. While some biological activities of this compound, such as antioxidant and central nervous system depressant effects, have been reported, its specific interactions with enzymes, particularly in terms of inhibitory activity, are not well-documented in publicly available literature[2].
Cross-reactivity in the context of enzyme inhibition refers to the ability of a compound to inhibit multiple, often structurally related, enzymes. Evaluating this "off-target" activity is a critical step in drug discovery and development to understand a compound's specificity and potential side effects. Given this compound's dual classification and the known enzyme inhibitory activities of other lignans and monoterpenes, it is plausible that this compound could exhibit cross-reactivity with various enzymes.
This guide explores the inhibitory profiles of compounds structurally related to this compound and other well-characterized enzyme inhibitors against two key enzyme families: cholinesterases (implicated in neurodegenerative diseases) and cyclooxygenases (involved in inflammation).
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various compounds against acetylcholinesterase (AChE), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values of Acetylcholinesterase (AChE) Inhibitors
| Compound | Class | IC50 (µM) | Enzyme Source |
| Donepezil | Piperidine derivative | 0.0536[4] | Human (in vivo) |
| Galantamine | Alkaloid | Data not consistently reported in µM | |
| Rivastigmine | Carbamate derivative | Data not consistently reported in µM | |
| Structurally Related Lignans | |||
| Schisandrin C | Lignan | 1.40 | Human Carboxylesterase 1A |
| Anwuligan | Lignan | 0.76 | Human Carboxylesterase 1A |
| Magnolol | Lignan | 0.39 | Human Carboxylesterase 1A |
| Structurally Related Monoterpenes | |||
| (-)-α-pinene | Monoterpene | 0.087 | Rat Cytochrome P450 2B1 |
| d-limonene | Monoterpene | 0.19 | Rat Cytochrome P450 2B1 |
Note: Data for lignans and monoterpenes are for enzymes other than AChE but are included to show the potential for enzyme inhibition within these chemical classes.
Table 2: Comparative IC50 Values of Cyclooxygenase (COX) Inhibitors
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
Data from a study using human peripheral monocytes.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition and for comparing data across different studies. Below are standard protocols for acetylcholinesterase and cyclooxygenase inhibition assays.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the designated wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
This assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant system.
Materials:
-
Fresh human venous blood collected in tubes with an anticoagulant (e.g., heparin).
-
Test compound (e.g., this compound) at various concentrations.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Calcium ionophore A23187 to stimulate COX-1 activity.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
Procedure:
-
COX-2 Inhibition:
-
Incubate whole blood with the test compound or vehicle (control) for a set period.
-
Add LPS to induce COX-2 expression and continue incubation (e.g., 24 hours at 37°C).
-
Measure the PGE2 concentration in the plasma using an EIA kit. PGE2 production is indicative of COX-2 activity.
-
-
COX-1 Inhibition:
-
Incubate whole blood with the test compound or vehicle.
-
Add a calcium ionophore (e.g., A23187) to stimulate platelet aggregation and subsequent TXB2 production.
-
Measure the TXB2 concentration in the plasma using an EIA kit. TXB2 production is indicative of COX-1 activity.
-
-
Calculate the percentage of inhibition for both COX-1 and COX-2 for each concentration of the test compound.
-
Determine the IC50 values for both enzymes by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Evaluating Cross-Reactivity
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound like this compound.
Caption: Workflow for assessing the enzyme cross-reactivity of a test compound.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical scenario where this compound could inhibit a signaling pathway through non-specific enzyme inhibition.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Conclusion
While there is currently a lack of specific data on the enzyme inhibitory properties of this compound, its structural relationship to other bioactive lignans and monoterpenes suggests that it may possess the ability to interact with various enzymes. The comparative data and standardized protocols provided in this guide offer a foundation for researchers to design and conduct studies to elucidate the potential cross-reactivity profile of this compound. Such investigations are essential to fully characterize its pharmacological properties and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:52151-92-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0035838) [hmdb.ca]
- 4. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Scant Evidence for Piperitol's Anti-inflammatory Effects: A Data Deficit in Current Research
A comprehensive review of existing scientific literature reveals a significant lack of specific data on the in vivo and in vitro anti-inflammatory efficacy of piperitol. While interest in the therapeutic potential of natural compounds is high, research has largely overlooked this particular monoterpenoid, leaving a notable gap in our understanding of its biological activities. Consequently, a direct comparison of its efficacy in living organisms versus controlled laboratory settings is not feasible based on currently available evidence.
Most of the research concerning anti-inflammatory compounds from the Piper genus has concentrated on the more abundant and well-documented alkaloid, piperine . Studies on piperine have demonstrated its potential to mitigate inflammation through various mechanisms, but this information cannot be directly extrapolated to this compound.
A few studies mention this compound as a constituent of essential oils from certain plants, and some research on lignans, a class of compounds that can include this compound derivatives, suggests potential anti-inflammatory activity. This activity is hypothesized to occur through the inhibition of cyclooxygenase (COX), an enzyme crucial to the inflammatory pathway. However, these studies do not provide specific quantitative data or detailed experimental protocols for this compound itself.
Without dedicated research focusing on this compound, any claims about its anti-inflammatory properties remain speculative. To establish a clear scientific consensus, further investigation is required to explore its mechanisms of action and to quantify its efficacy through both in vitro assays and in vivo animal models.
Proposed Alternative: A Comprehensive Guide to Piperine's Anti-Inflammatory Efficacy
Given the scarcity of data on this compound, we propose a detailed comparison guide on the in vivo versus in vitro efficacy of piperine as an anti-inflammatory agent. Ample scientific literature is available for piperine, which would allow for a robust and data-driven comparison that aligns with the core requirements of your request. This guide would include:
-
Quantitative Data Presentation: Summarized in clearly structured tables for easy comparison of IC50 values, inhibition percentages of inflammatory markers, and efficacy in animal models.
-
Detailed Experimental Protocols: Methodologies for key in vivo and in vitro experiments will be provided.
-
Mandatory Visualizations: Diagrams of signaling pathways, such as NF-κB and MAPK, and experimental workflows will be created using Graphviz (DOT language).
We await your confirmation to proceed with the proposed guide on piperine.
Dose-Response Relationship of Piperitol's Antimicrobial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of piperitol and other well-characterized essential oil components. Due to the limited availability of specific dose-response data for isolated this compound, this document presents findings on essential oils where this compound is a significant constituent and compares them against the established antimicrobial profiles of eugenol, cinnamaldehyde, and menthol. This guide aims to offer a valuable resource for researchers investigating natural antimicrobial agents and for professionals in drug development exploring new therapeutic leads.
Quantitative Antimicrobial Activity: A Comparative Overview
The antimicrobial efficacy of essential oil components is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
For a comprehensive comparison, the following table summarizes the MIC and MBC values for three common essential oil components—eugenol, cinnamaldehyde, and menthol—against a range of pathogenic bacteria and fungi.
| Compound | Microorganism | MIC | MBC | Reference |
| Eugenol | Staphylococcus aureus | 115 µg/mL | 230 µg/mL | [2] |
| Escherichia coli | 0.25 - 0.5 mg/mL | - | [3] | |
| Candida albicans | 0.125 - 0.25 mg/mL | 0.5 mg/mL | [3] | |
| Klebsiella pneumoniae (Carbapenem-resistant) | 0.2 mg/mL | - | [4] | |
| Cinnamaldehyde | Escherichia coli | 0.25 µL/mL | 0.5 µL/mL | [5] |
| Pseudomonas aeruginosa | 0.25 µL/mL | >1 µL/mL | [5] | |
| Staphylococcus aureus | 0.25 µL/mL | 0.5 µL/mL | [5] | |
| Salmonella enterica | 0.125 µL/mL | 0.25 µL/mL | [5] | |
| Menthol | Staphylococcus aureus | 125 µg/mL | - | [6] |
| Bacillus cereus | 250 µg/mL | - | [6] | |
| Escherichia coli | 500 µg/mL | - | [6][7] | |
| Candida albicans | 78 µg/mL | - | [6] |
Note: The variability in MIC and MBC values across different studies can be attributed to differences in microbial strains, experimental methodologies, and the purity of the tested compounds.
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the dose-response relationship of antimicrobial agents. The following are detailed methodologies commonly employed for essential oils.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[8][9][10]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Essential Oil Dilutions: The essential oil is serially diluted in a suitable broth, often with the aid of a non-inhibitory solvent or emulsifier like dimethyl sulfoxide (DMSO) or Tween 80 to ensure proper dispersion of the hydrophobic essential oil in the aqueous medium.
-
Inoculation and Incubation: The diluted essential oil solutions are added to the wells of a 96-well microtiter plate. Each well is then inoculated with the standardized microbial suspension. Positive (microorganism and broth without essential oil) and negative (broth only) controls are included. The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the essential oil that completely inhibits the visible growth of the microorganism. The absence of turbidity indicates inhibition. A colorimetric indicator such as resazurin may also be used to aid in the determination of microbial viability.[10]
Agar Dilution Method for Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a subsequent step to the MIC assay to ascertain whether the antimicrobial agent is bactericidal or bacteriostatic.[8]
-
Subculturing from MIC Wells: Following the determination of the MIC from the broth microdilution assay, a small aliquot (typically 10-100 µL) is taken from all the wells that show no visible growth (i.e., at and above the MIC).
-
Plating and Incubation: The aliquots are plated onto a suitable agar medium that does not contain the antimicrobial agent. The plates are then incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Determination of MBC: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no colony growth on the agar plates.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the dose-response relationship of an essential oil's antimicrobial activity.
Caption: Experimental workflow for determining MIC and MBC.
This guide highlights the current understanding of this compound's antimicrobial potential and provides a framework for its comparative evaluation. The detailed experimental protocols and the visual representation of the workflow offer a practical resource for researchers in the field. Further studies focusing on the isolation and dose-response characterization of pure this compound are warranted to fully elucidate its antimicrobial properties.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aimspress.com [aimspress.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Piperitol: A Guide for Laboratory Professionals
For immediate reference, Piperitol should be treated as a hazardous chemical waste. The disposal protocol is contingent upon local regulations and the policies of your institution's Environmental Health & Safety (EHS) department. Due to the absence of a specific Safety Data Sheet (SDS) for pure this compound, a conservative approach to its disposal is necessary, leveraging established procedures for analogous chemical structures. This guide provides a comprehensive framework for the safe handling and disposal of this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This data should be used to inform safe handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Appearance | White to pale amber crystals |
| Odor | Herbal |
| Melting Point | 96.00 to 97.00 °C @ 760.00 mm Hg[1][2] |
| Boiling Point | 230.00 to 232.00 °C @ 760.00 mm Hg[1][2] |
| Flash Point | 193.00 °F (89.44 °C)[1][3] |
| Solubility | Soluble in alcohol; Insoluble in water.[1][3] |
Experimental Protocols for Disposal
The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Lab coat
2. Spill Cleanup: In the event of a spill:
-
Evacuate and ventilate the area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
3. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piperitol
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Piperitol. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While pure this compound is generally considered safe for its intended use as a flavoring agent, it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1] The following personal protective equipment (PPE) is mandatory when handling this compound in a laboratory setting.
Required PPE for Handling this compound
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to prevent accidental splashes or contact with dust particles. A face shield should be worn in addition to goggles when there is a risk of a significant splash.
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact. Nitrile gloves are a suitable option for incidental contact. It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing from contamination. Ensure the lab coat is buttoned and fits properly to provide maximum coverage.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling this compound. However, if there is a potential for aerosolization or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
It is critical to distinguish pure this compound from commercial mixtures that may contain hazardous substances. For instance, a product named "Peritol" has been identified as causing serious eye damage due to the presence of hydrogen peroxide and other components.[2] Always consult the Safety Data Sheet (SDS) for the specific product you are using to understand its unique hazard profile.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. Currently, there are no established occupational exposure limits for pure this compound.[3]
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Minty, herbaceous |
| Boiling Point | 216-218 °C |
| Flash Point | 89.44 °C (193.00 °F) |
| Solubility | Soluble in alcohol, insoluble in water |
| GHS Hazard Class | Not classified as hazardous |
Standard Operating Procedure for Handling this compound
The following is a general step-by-step protocol for the safe handling of this compound in a laboratory setting. This procedure should be adapted to the specific requirements of your experiment.
1. Preparation:
- Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Assemble all required equipment and reagents.
- Review the experimental protocol and the Safety Data Sheet (SDS) for this compound.
2. Handling:
- Don the appropriate PPE as outlined above.
- Dispense the required amount of this compound carefully to avoid splashes or creating aerosols.
- If transferring from a larger container, use a clean funnel or pipette.
- Keep containers of this compound closed when not in use.
3. Post-Handling:
- Wipe down the work area with an appropriate solvent to remove any residual this compound.
- Properly clean all glassware and equipment used.
- Remove and dispose of contaminated gloves.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused this compound: Unused or waste this compound should be collected in a designated, labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated Materials: Disposable items such as gloves, absorbent pads, and pipette tips that have come into contact with this compound should be placed in a sealed bag and disposed of as solid chemical waste.
-
Empty Containers: "Empty" containers that have held this compound should be managed according to your institution's guidelines. This may involve rinsing the container with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the container.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures for this compound.
Logical Relationship of PPE Requirements for Handling this compound
Caption: Required PPE for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
